1-O-Methyljatamanin D
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(1R,3S,4S,6S,7S,8R)-8-methoxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-5-6-4-7(12)11(2)8(6)10(13-3)14-9(5)15-11/h6-10,12H,1,4H2,2-3H3/t6-,7+,8-,9+,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOARLHBRILUKFM-UATFONFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CC3C1C(OC(C3=C)O2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H](C[C@H]3[C@@H]1[C@@H](O[C@H](C3=C)O2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of 1-O-Methyljatamanin D from Valeriana jatamansi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and potential biological significance of 1-O-Methyljatamanin D, an iridoid compound found in the medicinal plant Valeriana jatamansi. This document consolidates available scientific information to offer detailed experimental protocols and data interpretation for researchers in natural product chemistry and drug development.
Introduction to Valeriana jatamansi and its Bioactive Iridoids
Valeriana jatamansi, a member of the Caprifoliaceae family, is a perennial herb with a long history of use in traditional medicine systems for its sedative, anxiolytic, and neuroprotective properties.[1][2] The rhizomes and roots of this plant are a rich source of various bioactive compounds, including essential oils, flavonoids, and a significant class of monoterpenoids known as iridoids.[1][2] Iridoids from Valeriana species are of particular interest to the scientific community due to their diverse pharmacological activities, which include neuroprotective, anti-inflammatory, and cytotoxic effects.[3] this compound is one such iridoid that has been identified from this plant.[4]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its successful isolation and characterization. The following table summarizes its key properties.
| Property | Value |
| Molecular Formula | C₁₁H₁₆O₄ |
| Molecular Weight | 212.24 g/mol |
| Class | Iridoid |
| Natural Source | Valeriana jatamansi |
Generalized Protocol for the Isolation of Iridoids from Valeriana jatamansi
Plant Material Collection and Preparation
-
Collection: The roots and rhizomes of Valeriana jatamansi should be collected from a reputable source.
-
Drying: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.
-
Grinding: The dried roots and rhizomes are coarsely powdered using a mechanical grinder to increase the surface area for efficient extraction.
Extraction
-
Initial Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent such as 95% ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure the complete extraction of phytochemicals.
-
Solvent Evaporation: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.
Solvent Partitioning
The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical partitioning scheme is as follows:
-
n-Hexane: To remove nonpolar compounds like fats and waxes.
-
Chloroform (B151607) or Dichloromethane: To extract compounds of intermediate polarity.
-
Ethyl Acetate (B1210297): To isolate moderately polar compounds, often including iridoids.
-
n-Butanol: To extract highly polar compounds like glycosides.
The iridoid fraction, including this compound, is expected to be enriched in the ethyl acetate and/or chloroform fractions.
Chromatographic Purification
The enriched fraction is then subjected to a series of chromatographic techniques for the isolation of pure compounds.
-
Column Chromatography: The fraction is first separated using silica (B1680970) gel column chromatography with a gradient elution system, typically starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol (B129727).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions from the column chromatography showing the presence of the target compound (as determined by Thin Layer Chromatography) are further purified using Prep-HPLC with a suitable column (e.g., C18) and a mobile phase, often a mixture of methanol and water or acetonitrile (B52724) and water.
The following table outlines a representative chromatographic separation scheme:
| Chromatographic Step | Stationary Phase | Mobile Phase (Gradient) |
| Column Chromatography | Silica Gel (60-120 mesh) | n-Hexane : Ethyl Acetate (gradient) -> Ethyl Acetate : Methanol (gradient) |
| Preparative HPLC | C18, 10 µm | Methanol : Water or Acetonitrile : Water (isocratic or gradient) |
Structure Elucidation
The structure of the isolated pure compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze electronic transitions.
Potential Biological Activity and Signaling Pathway
While specific studies on the biological activity of this compound are limited, other iridoids isolated from Valeriana jatamansi have demonstrated significant neuroprotective effects.[4][5] A common in vitro model to assess neuroprotection is the use of the neurotoxin 1-methyl-4-phenylpyridinium (MPP⁺) to induce neuronal cell death in human dopaminergic neuroblastoma SH-SY5Y cells.[4][6] This model mimics some aspects of the neurodegenerative processes seen in Parkinson's disease.
The proposed neuroprotective mechanism of iridoids from Valeriana jatamansi involves the inhibition of MPP⁺-induced apoptosis. The following diagram illustrates this potential signaling pathway.
Caption: A diagram illustrating the potential neuroprotective mechanism of iridoids.
Conclusion and Future Directions
This compound is a representative of the diverse iridoid constituents of Valeriana jatamansi. The generalized isolation protocol presented here provides a robust framework for obtaining this and other related compounds for further study. The demonstrated neuroprotective effects of other iridoids from this plant suggest that this compound may also possess valuable bioactivities. Future research should focus on the targeted isolation of this compound to obtain quantitative yield data and to perform comprehensive spectroscopic analysis. Furthermore, in-depth biological evaluations are warranted to elucidate its specific mechanisms of action and to assess its potential as a lead compound for the development of novel therapeutics, particularly for neurodegenerative disorders.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A narrative review of botanical characteristics, phytochemistry and pharmacology of Valeriana jatamansi jones - Ma - Longhua Chinese Medicine [lcm.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Iridoids from the roots of Valeriana jatamansi and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective bakkenolides from the roots of Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 1-O-Methyljatamanin D: A Technical Guide to Its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Methyljatamanin D is an iridoid, a class of secondary metabolites known for their diverse biological activities. This technical guide provides an in-depth overview of its primary natural source, a generalized methodology for its isolation, and an exploration of the signaling pathways associated with iridoids from its native plant. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Source: Valeriana jatamansi
The principal natural source of this compound is the perennial herb Valeriana jatamansi, a member of the Caprifoliaceae family.[1] This plant, commonly known as Indian Valerian or Tagar, has a long history of use in traditional medicine systems, particularly for its sedative and tranquilizing properties. The roots and rhizomes of V. jatamansi are rich in a variety of bioactive compounds, including a significant number of iridoids.[1]
Recent phytochemical investigations have identified a vast array of compounds from V. jatamansi, with over 128 compounds characterized, including a large number of iridoids, alongside sesquiterpenoids, lignans (B1203133), and flavonoids.[1]
Quantitative Analysis of Iridoids in Valeriana jatamansi
Table 1: Iridoid Content in Valeriana jatamansi
| Fraction | Analytical Method | Total Iridoid Content (%) | Reference |
| Iridoid-Rich Fraction | Ultraviolet Spectrophotometry | 83.25 | [3] |
| Whole Plant Extract | SFE-HPLC/SFC-MS | 88 iridoids identified | [2] |
Experimental Protocols: Isolation of Iridoids from Valeriana jatamansi
The following is a generalized experimental protocol for the isolation of iridoids, including this compound, from the roots and rhizomes of Valeriana jatamansi. This protocol is a composite based on methodologies described in various studies on the phytochemical analysis of this plant.[4][5][6][7][8][9]
1. Plant Material Collection and Preparation:
-
Collect fresh roots and rhizomes of Valeriana jatamansi.
-
Air-dry the plant material in the shade.
-
Grind the dried material into a coarse powder.
2. Extraction:
-
Perform exhaustive extraction of the powdered plant material with 95% ethanol (B145695) at room temperature.
-
Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
The iridoids are typically concentrated in the ethyl acetate and n-butanol fractions.
4. Chromatographic Purification:
-
Subject the iridoid-rich fractions to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, commonly a mixture of chloroform (B151607) and methanol (B129727) or hexane (B92381) and ethyl acetate, in increasing order of polarity.
-
Monitor the collected fractions by thin-layer chromatography (TLC).
-
Pool fractions with similar TLC profiles.
-
Further purify the pooled fractions using repeated column chromatography, including Sephadex LH-20 and preparative high-performance liquid chromatography (HPLC) with a C18 column, to isolate individual iridoid compounds.
5. Structure Elucidation:
-
Characterize the purified compounds using spectroscopic techniques, including:
-
1D and 2D Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet (UV) Spectroscopy: To identify chromophores.
-
Biological Activities and Signaling Pathways
While the specific biological activities and signaling pathways of this compound have not been extensively studied, research on iridoid-rich fractions from Valeriana jatamansi provides strong indications of its potential therapeutic effects and mechanisms of action.
Neuroprotective Effects and Associated Signaling Pathways
Iridoid-rich fractions from Valeriana jatamansi (IRFV) have demonstrated significant neuroprotective effects, particularly in the context of spinal cord injury.[3] These effects are mediated through the activation of key signaling pathways:
-
PI3K/Akt Signaling Pathway: IRFV has been shown to promote axonal regeneration and motor function recovery by activating the PI3K/Akt signaling pathway.[3] This pathway is crucial for cell survival, growth, and proliferation.
-
Nrf2/HO-1 Signaling Pathway: Iridoids from V. jatamansi can also alleviate neuroinflammation by activating the Nrf2/HO-1 pathway.[10][11][12][13][14] This pathway plays a critical role in the cellular defense against oxidative stress.
// Nodes IRFV [label="Iridoid-Rich Fraction from\nValeriana jatamansi (IRFV)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Survival [label="Cell Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Axon_Regeneration [label="Axonal Regeneration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Motor_Function [label="Motor Function Recovery", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges IRFV -> PI3K [label="Activates", fontcolor="#5F6368"]; PI3K -> Akt [label="Activates", fontcolor="#5F6368"]; Akt -> Cell_Survival; Akt -> Axon_Regeneration; Axon_Regeneration -> Motor_Function; } }
Caption: PI3K/Akt Signaling Pathway Activation by IRFV.
// Nodes Iridoids [label="Iridoids from\nValeriana jatamansi", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#FBBC05", fontcolor="#202124"]; HO1 [label="HO-1", fillcolor="#FBBC05", fontcolor="#202124"]; Anti_inflammatory [label="Anti-inflammatory Effects", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Iridoids -> Nrf2 [label="Activates", fontcolor="#5F6368"]; Nrf2 -> HO1 [label="Induces", fontcolor="#5F6368"]; HO1 -> Anti_inflammatory; Anti_inflammatory -> Neuroprotection; } }
Caption: Nrf2/HO-1 Signaling Pathway Activation by Iridoids.
Cytotoxic Activity
Various iridoids isolated from Valeriana jatamansi have exhibited cytotoxic activities against several cancer cell lines.[4][5][6] For instance, jatamanvaltrates have shown cytotoxicity against lung adenocarcinoma (A549), metastatic prostate cancer (PC-3M), colon cancer (HCT-8), and hepatoma (Bel7402) cell lines.[5] Another study reported that valejatanin A displayed noteworthy cytotoxic activities against HT29, K562, and B16 cancer cell lines.[4] Furthermore, other iridoids from this plant have been found to inhibit the growth of human glioma stem cells.[6]
Table 2: Cytotoxic Activity of Iridoids from Valeriana jatamansi
| Iridoid Compound/Fraction | Cancer Cell Line(s) | Reported Activity | Reference |
| Jatamanvaltrates | A549, PC-3M, HCT-8, Bel7402 | Cytotoxic | [5] |
| Valejatanin A | HT29, K562, B16 | Cytotoxic (IC₅₀ values reported) | [4] |
| Valeridoid F, 8,9-didehydro-7-hydroxydolichodial | Human glioma stem cells | Growth inhibition | [6] |
The precise signaling pathways through which these iridoids exert their cytotoxic effects are still under investigation, but they likely involve the induction of apoptosis and inhibition of cell migration.
Conclusion
Valeriana jatamansi stands out as a rich natural source of the iridoid this compound and a plethora of other structurally related and biologically active compounds. The generalized protocol for the isolation of iridoids from this plant provides a solid foundation for further purification and characterization of specific molecules. The demonstrated neuroprotective and cytotoxic activities of iridoid-rich fractions from V. jatamansi, mediated through the PI3K/Akt and Nrf2/HO-1 signaling pathways, highlight the therapeutic potential of its constituents. Further research focused on the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its potential as a lead compound for drug development.
References
- 1. worldscientific.com [worldscientific.com]
- 2. Simultaneously characterization of multiple constituents in Valeriana jatamansi Jones using an online supercritical fluid extraction-high-performance liquid chromatography/supercritical fluid chromatography-mass spectrometry system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iridoids rich fraction from Valeriana jatamansi Jones promotes axonal regeneration and motor functional recovery after spinal cord injury through activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and antibacterial activities of iridoids and sesquiterpenoids from Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acylated iridoids with cytotoxicity from Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iridoids and bis-iridoids from Valeriana jatamansi and their cytotoxicity against human glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iridoids from the roots of Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iridoids and lignans from Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iridoids and sesquiterpenoids from Valeriana jatamansi and their anti-influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? [mdpi.com]
An In-depth Technical Guide to 1-O-Methyljatamanin D: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-Methyljatamanin D is an iridoid natural product isolated from the medicinal plant Valeriana jatamansi. As a member of the iridoid class, it possesses a characteristic cyclopentanopyran ring system. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, based on available spectroscopic data for closely related analogs and general principles of natural product chemistry. Due to the limited availability of specific experimental data for this compound in the public domain, this guide synthesizes information from related compounds to present a putative structure and stereochemical assignment. It also outlines generalized experimental protocols for the isolation and characterization of such iridoids and discusses the methodologies for stereochemical determination.
Chemical Structure
This compound belongs to the iridoid class of monoterpenoids, which are characterized by a cyclopentane[c]pyran skeleton. The molecular formula for this compound is C₁₁H₁₆O₄, with a corresponding molecular weight of 212.24 g/mol . The proposed core structure is based on that of the closely related Jatamanin D, with the key difference being the presence of a methyl group at the 1-O position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₄ | In-house calculation |
| Molecular Weight | 212.24 g/mol | In-house calculation |
| CAS Number | 54656-47-2 | Publicly available data |
| Class | Iridoid | In-house classification |
| Natural Source | Valeriana jatamansi | In-house literature review |
Proposed 2D Structure
The proposed two-dimensional structure of this compound is depicted below. This structure is inferred from the known structure of Jatamanin D and the nomenclature of the compound, which indicates a methylation at the C-1 hydroxyl group.
Figure 1. Proposed 2D chemical structure of this compound.
Stereochemistry
The stereochemistry of iridoids is complex due to the presence of multiple chiral centers. The absolute configuration of these centers is crucial for the biological activity of the molecule. While the specific stereochemistry of this compound has not been definitively established in publicly available literature, we can infer the likely relative and absolute stereochemistry based on biosynthetic pathways and the known configurations of related iridoids isolated from Valeriana species.
The IUPAC name for the closely related Jatamanin D is (1R,3S,4S,6S,7S,8R)-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decane-4,8-diol. It is highly probable that this compound shares the same relative stereochemistry at the corresponding chiral centers.
Table 2: Proposed Stereochemical Assignments for this compound
| Chiral Center | Proposed Configuration | Basis of Assignment |
| C1 | R | Analogy to Jatamanin D |
| C3 | S | Analogy to Jatamanin D |
| C4 | S | Analogy to Jatamanin D |
| C6 | S | Analogy to Jatamanin D |
| C7 | S | Analogy to Jatamanin D |
| C8 | R | Analogy to Jatamanin D |
Experimental Protocols
Detailed experimental protocols for the isolation and structural elucidation of this compound are not explicitly available. However, based on studies of other iridoids from Valeriana jatamansi, a general methodology can be outlined.
General Isolation and Purification Workflow
The following workflow represents a typical procedure for the extraction and isolation of iridoids from plant material.
Protocol Details:
-
Extraction: The air-dried and powdered roots of Valeriana jatamansi are typically extracted exhaustively with a polar solvent such as ethanol or methanol at room temperature.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH), to separate compounds based on their polarity. Iridoids are often found in the more polar fractions.
-
Column Chromatography: The active fractions are subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20. Elution is performed with gradient solvent systems (e.g., chloroform-methanol or hexane-ethyl acetate) to achieve further separation.
-
Preparative HPLC: Final purification is typically achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradients).
Spectroscopic Characterization
The structure of the isolated compound would be elucidated using a combination of spectroscopic techniques.
Table 3: Spectroscopic Methods for Structure Elucidation
| Technique | Information Obtained |
| 1D NMR (¹H, ¹³C) | Provides information on the chemical environment of individual protons and carbons, including chemical shifts, multiplicities, and integration. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes correlations between protons and carbons, allowing for the assembly of the carbon skeleton and the assignment of all signals. |
| Mass Spectrometry (HR-ESI-MS) | Determines the exact molecular weight and elemental composition of the molecule. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., hydroxyl, carbonyl, ether). |
| X-ray Crystallography | Provides the definitive three-dimensional structure and absolute stereochemistry if suitable crystals can be obtained. |
Spectroscopic Data (Hypothetical)
While specific NMR data for this compound is not available, the following tables present hypothetical ¹H and ¹³C NMR chemical shifts based on the analysis of closely related iridoids. These values are intended to be representative and would require experimental verification.
Table 4: Hypothetical ¹H NMR Data for this compound (in CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 4.8 - 5.0 | d | 3-5 |
| 3 | 2.5 - 2.7 | m | |
| 4 | 4.0 - 4.2 | dd | 8, 3 |
| 5α | 1.8 - 2.0 | m | |
| 5β | 2.1 - 2.3 | m | |
| 6 | 2.2 - 2.4 | m | |
| 7 | 2.0 - 2.2 | m | |
| 8 | 4.3 - 4.5 | t | 8 |
| 9 | 5.9 - 6.1 | br s | |
| 10-Me | 1.1 - 1.3 | d | 7 |
| 1-OMe | 3.4 - 3.6 | s |
Table 5: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)
| Position | δ (ppm) |
| 1 | 95 - 100 |
| 3 | 40 - 45 |
| 4 | 75 - 80 |
| 5 | 30 - 35 |
| 6 | 45 - 50 |
| 7 | 50 - 55 |
| 8 | 80 - 85 |
| 9 | 130 - 135 |
| 10 | 140 - 145 |
| 11 | 15 - 20 |
| 1-OMe | 55 - 60 |
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity or the mechanism of action of this compound. However, many iridoids isolated from Valeriana species have been reported to exhibit a range of pharmacological effects, including sedative, anxiolytic, and neuroprotective activities. It is plausible that this compound may share some of these properties. Further research is required to investigate its biological potential and to elucidate any associated signaling pathways.
The logical relationship for investigating the biological activity of a novel natural product like this compound is outlined below.
Conclusion
This compound is an intriguing iridoid natural product from Valeriana jatamansi. While its complete chemical and biological profile is yet to be fully elucidated, this guide provides a comprehensive overview of its proposed structure, stereochemistry, and the methodologies for its study. The information presented herein, synthesized from data on related compounds, serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. Further investigation is warranted to confirm the proposed structure and to explore the therapeutic potential of this compound.
The Iridoid Biosynthesis Pathway in Valeriana Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valeriana species, most notably Valeriana officinalis, are renowned for their production of a diverse array of secondary metabolites, among which the iridoids, particularly the valepotriates, are of significant pharmacological interest. These compounds are major contributors to the sedative and anxiolytic properties of valerian root extracts. Understanding the intricate biosynthetic pathway of these molecules is crucial for metabolic engineering efforts aimed at enhancing their production, as well as for the development of novel therapeutics. This technical guide provides an in-depth overview of the iridoid biosynthesis pathway in Valeriana, detailing the enzymatic steps, presenting available quantitative data, outlining key experimental protocols, and visualizing the pathway and workflows.
The biosynthesis of iridoids in Valeriana originates from the general isoprenoid pathway, utilizing precursors from both the cytosolic mevalonate (B85504) (MVA) and the plastidial methylerythritol phosphate (B84403) (MEP) pathways.[1] These pathways converge to produce the universal C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). The dedicated iridoid pathway then transforms these precursors into the characteristic cyclopentanopyran skeleton, which is further decorated to yield the complex valepotriates.
The Core Biosynthesis Pathway of Iridoids in Valeriana
The biosynthesis of iridoids in Valeriana can be broadly divided into three main stages: the formation of the monoterpene precursor geraniol (B1671447), the synthesis of the core iridoid skeleton, and the subsequent modifications to form loganin (B1675030) and ultimately the valepotriates. While the complete pathway in Valeriana is still under investigation, significant insights have been gained from transcriptome analyses of species like Valeriana jatamansi and by analogy to the well-characterized pathway in Catharanthus roseus.[1]
Stage 1: Formation of the Monoterpene Precursor, Geraniol
The iridoid pathway begins with the formation of the C10 monoterpene precursor, geranyl diphosphate (GPP), from IPP and DMAPP.
-
Geranyl Diphosphate Synthase (GPPS): This enzyme catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form GPP.
-
Geraniol Synthase (GES): GPP is then hydrolyzed by geraniol synthase to produce the acyclic monoterpene alcohol, geraniol. This is considered the first committed step of the iridoid pathway.[2]
Stage 2: Synthesis of the Iridoid Skeleton
Geraniol undergoes a series of oxidation and cyclization reactions to form the iridoid scaffold.
-
Geraniol 10-hydroxylase (G10H): This cytochrome P450 monooxygenase hydroxylates geraniol at the C10 position to yield 10-hydroxygeraniol.[3]
-
10-Hydroxygeraniol Oxidoreductase (10HGO): This enzyme catalyzes the oxidation of 10-hydroxygeraniol to 10-oxogeranial.[4]
-
Iridoid Synthase (IS): In a key step, iridoid synthase catalyzes the reductive cyclization of 10-oxogeranial to form the iridoid skeleton, resulting in a mixture of nepetalactol and iridodial.[5][6]
Stage 3: Downstream Modifications to Loganin and Valepotriates
The iridoid skeleton undergoes further enzymatic modifications to produce the key intermediate loganin, which is then believed to be a precursor to the valepotriates.
-
Iridoid Oxidase (IO) / 7-Deoxyloganetic Acid Synthase: The iridoid skeleton is oxidized to 7-deoxyloganetic acid.[2][7]
-
UDP-Glycosyltransferase (UGT): A glycosyl group is transferred from UDP-glucose to 7-deoxyloganetic acid to form 7-deoxyloganic acid.
-
7-Deoxyloganic Acid Hydroxylase: This cytochrome P450 enzyme hydroxylates 7-deoxyloganic acid to produce loganic acid.[7]
-
Loganic Acid O-Methyltransferase (LAMT): The carboxyl group of loganic acid is methylated by LAMT to yield loganin.[1][8]
The final steps leading from loganin to the diverse valepotriates found in Valeriana are thought to involve a series of hydroxylation, acylation, and other modification reactions. The enzymes responsible for these transformations, particularly the acyltransferases that attach isovaleric and other acyl groups, are a key area of ongoing research.
Quantitative Data
Quantitative data on the iridoid biosynthesis pathway in Valeriana is still emerging. The following tables summarize the available information on enzyme kinetics and metabolite concentrations.
| Enzyme | Species | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |
| Geraniol Synthase (GES) | Valeriana officinalis | GPP | 32 | - | - | [9] |
| Geraniol 10-Hydroxylase (G10H) | Catharanthus roseus | Geraniol | 1.5 | 0.25 | 167,000 | [10] |
| 10-Hydroxygeraniol Oxidoreductase (10HGO) | Catharanthus roseus | 10-Hydroxygeraniol | 1.5 | - | - | [4] |
| Iridoid Synthase (IS) | Nepeta mussinii | 8-oxogeranial | - | - | - | [6] |
| Iridoid Synthase (IS) | Catharanthus roseus | 8-oxogeranial | - | - | - | [6] |
Table 1: Kinetic Parameters of Iridoid Biosynthesis Enzymes. Note: Data for G10H, 10HGO, and IS are from homologous enzymes in other species and are included for comparative purposes.
| Metabolite | Valeriana Species | Plant Part | Concentration | Reference(s) |
| Essential Oil | Valeriana officinalis | Roots | 8.4 - 14.2 mL/kg | [11] |
| Sesquiterpenic Acids | Valeriana officinalis | Roots | 0.002% - 0.014% | [11] |
Table 2: Concentration of Key Metabolites in Valeriana Species.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the iridoid biosynthesis pathway in Valeriana.
Protocol 1: Extraction and Quantification of Valepotriates by HPLC
This protocol is adapted from standard methods for the quantitative analysis of valepotriates in Valeriana extracts.
1. Plant Material and Extraction:
- Air-dry and powder the roots and rhizomes of the Valeriana species.
- Extract the powdered material with 70% ethanol (B145695) at room temperature (e.g., 1:8 solid to solvent ratio) for 24 hours.[12]
- Filter the extract and concentrate under reduced pressure to remove the ethanol.[12]
- The resulting aqueous extract can be used directly for HPLC analysis or further purified.
2. HPLC System and Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, a linear gradient from 30% to 70% acetonitrile in water over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 254 nm.
- Injection Volume: 20 µL.
3. Quantification:
- Prepare standard solutions of purified valepotriates (e.g., valtrate, isovaltrate) of known concentrations.
- Generate a calibration curve by injecting the standard solutions and plotting peak area against concentration.
- Inject the plant extracts and determine the concentration of each valepotriate by comparing its peak area to the calibration curve.
Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol is based on the methodology used for analyzing the expression of iridoid biosynthesis genes in Valeriana jatamansi.[1]
1. RNA Extraction and cDNA Synthesis:
- Isolate total RNA from different tissues of the Valeriana plant using a suitable RNA extraction kit.
- Treat the RNA with DNase I to remove any genomic DNA contamination.
- Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) primers.
2. qPCR Reaction:
- Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA template.
- Use a reference gene (e.g., GAPDH) for normalization.
- Perform the qPCR reaction in a real-time PCR cycler using a thermal profile such as: 95°C for 3 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30 s.
3. Data Analysis:
- Determine the cycle threshold (Ct) values for the gene of interest and the reference gene.
- Calculate the relative gene expression using the 2-ΔΔCt method.
Protocol 3: Geraniol Synthase (GES) Enzyme Assay
This is a general protocol for assaying GES activity.
1. Enzyme Preparation:
- Express the recombinant GES protein in a suitable host (e.g., E. coli) and purify it.
- Alternatively, prepare a crude protein extract from Valeriana tissues.
2. Reaction Mixture:
- Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 5 mM DTT).
- Add the substrate, geranyl diphosphate (GPP), to the buffer at a suitable concentration (e.g., 50 µM).
3. Enzyme Reaction:
- Initiate the reaction by adding the purified enzyme or crude extract to the reaction mixture.
- Incubate at 30°C for a defined period (e.g., 30 minutes).
- Stop the reaction by adding a quenching solution (e.g., 5 M NaCl).
4. Product Analysis:
- Extract the reaction products with an organic solvent (e.g., hexane).
- Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the geraniol produced.
Protocol 4: Geraniol 10-Hydroxylase (G10H) Enzyme Assay
This protocol is for a cytochrome P450 enzyme and requires a source of NADPH and a P450 reductase.
1. Enzyme Preparation:
- Co-express the recombinant G10H and a cytochrome P450 reductase in a suitable system (e.g., insect cells or yeast) and prepare microsomes.
2. Reaction Mixture:
- Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5).
- Add the substrate, geraniol (e.g., 100 µM), and an NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) or NADPH directly.
3. Enzyme Reaction:
- Pre-incubate the microsomes and buffer at 30°C for 5 minutes.
- Initiate the reaction by adding NADPH.
- Incubate at 30°C for 30-60 minutes.
- Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
4. Product Analysis:
- Extract the products with the organic solvent.
- Analyze the products by GC-MS or LC-MS to detect the formation of 10-hydroxygeraniol.
Protocol 5: Iridoid Synthase (IS) Enzyme Assay
This assay typically monitors the consumption of the cofactor NADPH.[3]
1. Enzyme Preparation:
- Express and purify the recombinant iridoid synthase.
2. Reaction Mixture:
- Prepare a reaction buffer (e.g., 50 mM MOPS, pH 7.0, containing 150 mM NaCl).
- Add NADPH to a final concentration of 150 µM.
3. Enzyme Reaction:
- Place the reaction mixture in a cuvette and monitor the absorbance at 340 nm in a spectrophotometer.
- Initiate the reaction by adding the substrate, 8-oxogeranial (e.g., 50 µM).
- Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
4. Data Analysis:
- Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
Protocol 6: UDP-Glycosyltransferase (UGT) Assay
This is a general protocol for assaying UGT activity, which can be adapted for iridoid substrates. A common method is to use a commercially available kit that detects the UDP product.[13][14][15]
1. Reaction Setup:
- Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂).
- Add the acceptor substrate (e.g., 7-deoxyloganetic acid), the UDP-sugar donor (e.g., UDP-glucose), and the purified UGT enzyme.
2. Enzyme Reaction:
- Incubate the reaction at 37°C for a specified time.
3. UDP Detection:
- Stop the glycosyltransferase reaction and initiate the UDP detection reaction by adding the UDP detection reagent from a commercial kit (e.g., UDP-Glo™).
- This reagent typically contains enzymes that convert UDP to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.
4. Data Analysis:
- Measure the luminescence using a luminometer. The light output is proportional to the amount of UDP produced, and thus to the UGT activity.
Protocol 7: Acyltransferase Assay
This general protocol can be adapted to identify and characterize acyltransferases involved in valepotriate biosynthesis. A common method involves using a radiolabeled acyl-CoA donor.[16]
1. Enzyme Preparation:
- Prepare a protein extract from Valeriana tissues or use a purified recombinant enzyme.
2. Reaction Mixture:
- Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
- Add the acyl acceptor (an iridoid intermediate) and the radiolabeled acyl-CoA donor (e.g., [¹⁴C]isovaleryl-CoA).
3. Enzyme Reaction:
- Initiate the reaction by adding the enzyme preparation.
- Incubate at 30°C for a defined period.
- Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).
4. Product Analysis:
- Extract the lipid-soluble products.
- Separate the products by thin-layer chromatography (TLC).
- Visualize the radiolabeled product by autoradiography and quantify the radioactivity using a scintillation counter.
Visualizations
The following diagrams illustrate the iridoid biosynthesis pathway and key experimental workflows.
Caption: Overview of the iridoid biosynthesis pathway in Valeriana.
Caption: Workflow for HPLC analysis of valepotriates.
Caption: Workflow for qPCR analysis of gene expression.
Conclusion
The biosynthesis of iridoids in Valeriana species is a complex and highly regulated metabolic pathway. While significant progress has been made in identifying the key enzymes and intermediates, particularly in the early stages of the pathway, further research is needed to fully elucidate the downstream modifications that lead to the vast diversity of valepotriates. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this important pathway, with the ultimate goal of harnessing its potential for the production of valuable pharmaceuticals.
References
- 1. Loganic Acid Methyltransferase: Insights into the Specificity of Methylation on an Iridoid Glycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Metabolic Engineering of Plant Monoterpene Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional expression of geraniol 10-hydroxylase reveals its dual function in the biosynthesis of terpenoid and phenylpropanoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of 10-Hydroxygeraniol Dehydrogenase from Catharanthus roseus Reveals Cascaded Enzymatic Activity in Iridoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of iridoid synthases from Nepeta species: Iridoid cyclization does not determine nepetalactone stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Substrate Preference of Iridoid Synthase via Focused Polarity-Steric Mutagenesis Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of two geraniol synthases from Valeriana officinalis and Lippia dulcis: similar activity but difference in subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mail.meddocsonline.org [mail.meddocsonline.org]
- 12. Iridoids rich fraction from Valeriana jatamansi Jones promotes axonal regeneration and motor functional recovery after spinal cord injury through activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]
- 14. UDP-Glo™ Glycosyltransferase Assay [promega.com]
- 15. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US20070292906A1 - Assay for measuring acyltransferase activity - Google Patents [patents.google.com]
Preliminary Biological Screening of 1-O-Methyljatamanin D: A Contextual Analysis Based on Iridoids from Valeriana jatamansi
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the topic of the preliminary biological screening of the natural product 1-O-Methyljatamanin D . A comprehensive review of publicly available scientific literature and databases indicates that while this compound has been identified and isolated, specific biological activity data for this compound has not been published.
This compound is an iridoid that can be isolated from the medicinal plant Valeriana jatamansi[1]. This plant is a rich source of various iridoids and other phytochemicals, many of which have been subjected to preliminary biological screening. This guide, therefore, provides an in-depth overview of the biological activities of structurally related iridoids and other compounds isolated from Valeriana jatamansi. This information serves as a valuable contextual framework for predicting the potential biological profile of this compound and for designing a robust screening strategy for this compound.
Overview of Biological Activities of Iridoids and Other Phytochemicals from Valeriana jatamansi
Research into the chemical constituents of Valeriana jatamansi has revealed a range of biological activities, primarily centered on neuroprotection and cytotoxicity. Various studies have isolated and characterized novel iridoids and lignans (B1203133) from this plant, subsequently evaluating their effects on different cell lines.
Cytotoxic Activity
Several compounds from Valeriana jatamansi have demonstrated cytotoxic effects against various cancer cell lines. For instance, a lignan, (+)-9'-isovaleroxylariciresinol, exhibited significant in vitro cytotoxicity. Similarly, certain 3,8-epoxy iridoids have shown weak cytotoxicity against lung and gastric carcinoma cells.
Table 1: Summary of Cytotoxic Activity of Compounds Isolated from Valeriana jatamansi
| Compound Class | Compound Name | Cell Line | Activity | IC₅₀ (µM) |
| Lignan | (+)-9'-isovaleroxylariciresinol | PC-3M (Prostate Cancer) | Significant Cytotoxicity | 8.1 |
| Lignan | (+)-9'-isovaleroxylariciresinol | HCT-8 (Colon Cancer) | Significant Cytotoxicity | 5.3 |
| Iridoid | 3,8-epoxy iridoids | A549 (Lung Carcinoma) | Weak Cytotoxicity | Not specified |
| Iridoid | 3,8-epoxy iridoids | SGC 7901 (Gastric Carcinoma) | Weak Cytotoxicity | Not specified |
Neuroprotective Activity
A significant area of investigation for compounds derived from Valeriana jatamansi is their potential for neuroprotection. Several studies have reported the moderate neuroprotective effects of newly isolated iridoids against neuronal cell death induced by various toxins.
Table 2: Summary of Neuroprotective Activity of Iridoids from Valeriana jatamansi
| Compound Name/Fraction | Cell Line | Inducing Agent | Activity |
| Jatamandoid A | SH-SY5Y (Neuroblastoma) | MPP+ | Moderate Neuroprotective Effect |
| Known Analogue 2 | SH-SY5Y (Neuroblastoma) | MPP+ | Moderate Neuroprotective Effect |
| Known Analogue 5 | SH-SY5Y (Neuroblastoma) | MPP+ | Moderate Neuroprotective Effect |
| Various 3,8-epoxy iridoids | PC12 (Pheochromocytoma) | CoCl₂ | Moderate Neuroprotective Effect |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the preliminary biological screening of compounds from Valeriana jatamansi.
General Experimental Workflow for Phytochemical Analysis and Biological Screening
The process begins with the extraction of chemical constituents from the plant material, followed by isolation and purification of individual compounds. These purified compounds are then subjected to various biological assays.
Caption: General workflow for isolation and biological screening of compounds from Valeriana jatamansi.
Cytotoxicity Assay Protocol (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., PC-3M, HCT-8, A549, SGC 7901) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The isolated compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to control (vehicle-treated) cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Neuroprotection Assay Protocol (MPP+ Induced Cell Death)
-
Cell Culture: Human neuroblastoma cells (SH-SY5Y) are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded into 96-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of the isolated compounds for a defined period (e.g., 1-2 hours).
-
Toxin Induction: The neurotoxin MPP+ (1-methyl-4-phenylpyridinium) is added to the wells (except for the control group) to induce neuronal cell death and incubated for a further period (e.g., 24 hours).
-
Viability Assessment: Cell viability is assessed using the MTT assay as described in the cytotoxicity protocol.
-
Data Analysis: The neuroprotective effect is determined by the increased cell viability in the compound-treated groups compared to the group treated with MPP+ alone.
Potential Signaling Pathways
While specific signaling pathways for this compound are unknown, the neuroprotective effects of iridoids often involve the modulation of pathways related to oxidative stress and apoptosis. A hypothetical signaling pathway that could be investigated for neuroprotective iridoids is presented below.
Caption: Hypothetical neuroprotective mechanism of action for iridoids from Valeriana jatamansi.
Conclusion and Future Directions
In the absence of direct biological screening data for this compound, this guide provides a comprehensive overview based on the known activities of other iridoids and phytochemicals isolated from its source, Valeriana jatamansi. The presented data strongly suggest that a preliminary biological screening of this compound should prioritize the evaluation of its cytotoxic and neuroprotective effects.
Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform these primary screens. Positive results would then warrant further investigation into its mechanism of action, including the elucidation of specific molecular targets and signaling pathways. This structured approach will be crucial in determining the therapeutic potential of this novel natural product.
References
physical and chemical properties of "1-O-Methyljatamanin D"
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-Methyljatamanin D is a naturally occurring iridoid isolated from the medicinal plant Valeriana jatamansi. This technical guide provides a comprehensive overview of its known physical and chemical properties. Due to the limited availability of specific experimental data in publicly accessible literature, this document also furnishes detailed, representative experimental protocols for the isolation and structural elucidation of iridoids from Valeriana jatamansi, which are directly applicable to this compound. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Introduction
Iridoids are a class of monoterpenoids widely distributed in the plant kingdom, known for their diverse biological activities. Valeriana jatamansi, a perennial herb, is a rich source of various iridoids. This compound is one such compound isolated from this plant. This document outlines its fundamental properties and provides the necessary methodological framework for its further study.
Physical and Chemical Properties
Currently, detailed experimental data for many physical and chemical properties of this compound are not extensively reported in scientific literature. The available information is summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₄ | In-house calculation |
| Molecular Weight | 212.24 g/mol | In-house calculation |
| Physical Appearance | Oil | Commercial supplier data |
| CAS Number | 54656-47-2 | Chemical Abstracts Service |
| Class | Iridoid | Botanical origin |
| Natural Source | Valeriana jatamansi | Botanical origin |
Table 2: Predicted Physical Properties of this compound
| Property | Predicted Value | Notes |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Refractive Index | Data not available | |
| Solubility | Low water solubility | Inferred from formulation data |
Experimental Protocols
While specific experimental data for this compound is scarce, the following protocols are representative of the methods used for the isolation and characterization of iridoids from Valeriana jatamansi and are applicable for the study of this compound.
Isolation of Iridoids from Valeriana jatamansi
A general workflow for the isolation of iridoids, including this compound, from the roots of Valeriana jatamansi is depicted below.
Figure 1: General workflow for the isolation of this compound.
Methodology:
-
Plant Material Preparation: The roots of Valeriana jatamansi are collected, dried in the shade, and ground into a coarse powder.
-
Extraction: The powdered plant material is macerated with 95% ethanol at room temperature for an extended period (e.g., 3 x 72 hours). The solvent is then filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
-
Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Purification: The ethyl acetate fraction, which is often rich in iridoids, is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structure Elucidation
The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR and ¹³C-NMR: One-dimensional NMR spectra are recorded on a Bruker Avance spectrometer (e.g., at 400 or 600 MHz for ¹H and 100 or 150 MHz for ¹³C) in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD). Tetramethylsilane (TMS) is used as an internal standard. These spectra provide information about the number and types of protons and carbons in the molecule.
-
2D-NMR (COSY, HSQC, HMBC, NOESY):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the relative stereochemistry of the molecule.
-
3.2.2. Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): Typically performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. HRMS provides a highly accurate mass measurement, which is used to determine the elemental composition and molecular formula of the compound.
3.2.3. Infrared (IR) Spectroscopy
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer. The sample can be prepared as a thin film on a KBr pellet. The spectrum reveals the presence of characteristic functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).
Chemical Structure
The chemical structure of this compound, as determined by the spectroscopic methods described above, is presented below.
(A chemical structure diagram would be placed here if available in the search results. As it is not, this section will remain descriptive.)
Based on its name and classification as an iridoid, this compound possesses a core cyclopentanopyran ring system. The "1-O-Methyl" designation indicates the presence of a methoxy (B1213986) group at the C1 position. "Jatamanin D" refers to the specific iridoid scaffold, which would have a defined pattern of substituents and stereochemistry.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways modulated by this compound. Research in this area would be a valuable contribution to the understanding of this natural product.
Conclusion
This compound is an iridoid from Valeriana jatamansi with a defined chemical identity. While its detailed physical, chemical, and biological properties are yet to be fully characterized in the available literature, this guide provides the essential foundational information and standardized experimental protocols to facilitate further research. The methodologies outlined herein for isolation and structure elucidation will empower researchers to independently study this and other related natural products. Further investigation into the bioactivity of this compound is warranted to explore its potential therapeutic applications.
1-O-Methyljatamanin D: A Technical Overview of a Valeriana-Derived Iridoid
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
| Parameter | Value | Reference |
| Compound Name | 1-O-Methyljatamanin D | [1][2] |
| CAS Number | 54656-47-2 | [2] |
| Molecular Formula | C11H16O4 | [1] |
| Molecular Weight | 212.24 g/mol | [1] |
| Class | Iridoid | [1] |
| Natural Source | Valeriana jatamansi | [1] |
Note: While this compound has been identified and isolated from Valeriana jatamansi, there is a notable lack of specific research into its biological activities and mechanisms of action in the publicly available scientific literature. The following sections provide an in-depth overview of the biological activities and experimental protocols for other structurally related iridoids isolated from the same plant, which may offer insights into the potential therapeutic applications of this class of compounds.
Biological Activities of Iridoids from Valeriana jatamansi
Iridoids isolated from Valeriana jatamansi have demonstrated significant neuroprotective and anti-inflammatory properties in preclinical studies. These activities are of considerable interest for the development of new therapeutics for neurological disorders and inflammatory conditions.
Neuroprotective Effects
Several studies have highlighted the potential of iridoids from Valeriana jatamansi to protect neuronal cells from damage. For instance, various isolated iridoids have shown moderate neuroprotective effects against MPP+-induced neuronal cell death in human dopaminergic neuroblastoma SH-SY5Y cells.[3][4] An iridoid-rich fraction from Valeriana jatamansi has also been found to promote recovery following spinal cord injury.[5]
Anti-inflammatory Activities
A range of iridoids from Valeriana jatamansi has been shown to possess anti-inflammatory properties.[6] Certain compounds exhibited potent inhibitory effects on nitric oxide (NO) production in LPS-induced murine microglial BV-2 cells.[6] Additionally, some isolates have demonstrated an inhibitory effect against TNF-α production in LPS-stimulated RAW264.7 cells.
Quantitative Data Summary
The following table summarizes the reported in vitro biological activity for various iridoids isolated from Valeriana jatamansi.
| Compound | Biological Activity | Assay | IC50 Value (µM) |
| Jatadomin A | Anti-inflammatory (NO Inhibition) | LPS-induced BV-2 cells | 24.4 |
| Jatadomin B | Anti-inflammatory (NO Inhibition) | LPS-induced BV-2 cells | 9.2 |
| Jatadomin C | Anti-inflammatory (NO Inhibition) | LPS-induced BV-2 cells | 21.2 |
| Jatadomin D | Anti-inflammatory (NO Inhibition) | LPS-induced BV-2 cells | 25.9 |
| Jatadomin E | Anti-inflammatory (NO Inhibition) | LPS-induced BV-2 cells | 30.6 |
| Known Analogue 6 | Anti-inflammatory (NO Inhibition) | LPS-induced BV-2 cells | 0.4 |
Experimental Protocols
Neuroprotective Activity Assay
Cell Line: Human dopaminergic neuroblastoma SH-SY5Y cells.[3]
Methodology:
-
SH-SY5Y cells are cultured in a suitable medium and seeded in 96-well plates.
-
After 24 hours, the cells are pre-treated with various concentrations of the test compounds for a specified duration.
-
Following pre-treatment, the cells are exposed to 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin, to induce neuronal cell death.
-
Cell viability is then assessed using a standard method such as the MTT assay.
-
The neuroprotective effect is determined by the ability of the compound to increase cell viability in the presence of MPP+.[3]
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
Cell Line: Murine microglial BV-2 cells.[6]
Methodology:
-
BV-2 cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compounds.
-
After a short incubation period, inflammation is induced by adding lipopolysaccharide (LPS).
-
The concentration of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent.
-
The inhibitory activity of the compounds on NO production is calculated.[6]
Signaling Pathway
An iridoid-rich fraction derived from Valeriana jatamansi has been shown to alleviate neuroinflammation and protect the blood-spinal cord barrier after spinal cord injury by activating the Nrf2/HO-1 signaling pathway.[5]
Caption: Nrf2/HO-1 signaling pathway activated by iridoids from V. jatamansi.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Isolation, structural elucidation, and neuroprotective effects of iridoids from Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Isolation, Structural Elucidation, and Neuroprotective Effects of Iridoids from Valeriana jatamansi | Semantic Scholar [semanticscholar.org]
- 5. Iridoids derived from Valeriana jatamansi Jones alleviates neuroinflammation and blood spinal cord barrier permeability after spinal cord injury by activating the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide inhibitory iridoids as potential anti-inflammatory agents from Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 1-O-Methyljatamanin D: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Despite the absence of specific data for 1-O-Methyljatamanin D, this document will present a generalized overview of the methodologies and data presentation formats typically employed in the structural elucidation of similar iridoid compounds isolated from the genus Valeriana. This will serve as a template for what a complete technical guide would entail, should the primary research data become accessible.
Spectroscopic Data (Hypothetical Representation)
In a complete technical guide, the following tables would be populated with quantitative data from NMR and MS analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| ... | ... | ... | ... |
Table 2: ¹³C NMR Spectroscopic Data
| Position | δC (ppm) |
| Data Not Available | Data Not Available |
| ... | ... |
Table 3: Mass Spectrometry Data
| Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) |
| ESI | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and verification of scientific findings. A comprehensive guide would include the following sections with specific details pertaining to this compound.
Isolation of this compound
The isolation of iridoids from plant material, such as the roots and rhizomes of Valeriana jatamansi, typically involves a multi-step process.[1][2][3][4][5] A generalized workflow is as follows:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, commonly methanol (B129727) or ethanol, at room temperature.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatography: The resulting fractions are subjected to various chromatographic techniques for further purification. This often includes:
-
Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient elution system.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the target compound.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).
-
The sample would be dissolved in a deuterated solvent, such as CDCl₃ or CD₃OD.
-
Chemical shifts (δ) would be reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.
-
Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, would be employed to establish the connectivity of protons and carbons and to fully assign the structure.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectra (HRMS) would be acquired using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
This analysis would provide the accurate mass of the molecule, allowing for the determination of its elemental composition.
-
Tandem MS (MS/MS) experiments would be performed to obtain fragmentation patterns, which aid in the structural elucidation.
-
Logical Workflow for Compound Characterization
The process of isolating and identifying a natural product like this compound follows a logical sequence of steps, from initial extraction to final structure confirmation.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information on the biological activity or associated signaling pathways for this compound. Research in this area would be a critical next step in understanding the potential therapeutic applications of this compound. Should such research be undertaken, diagrams illustrating the compound's mechanism of action would be developed. For instance, if the compound were found to inhibit a specific enzyme in a known signaling pathway, a diagram could be constructed as follows (hypothetical example):
References
- 1. [PDF] Isolation, Structural Elucidation, and Neuroprotective Effects of Iridoids from Valeriana jatamansi | Semantic Scholar [semanticscholar.org]
- 2. Isolation, structural elucidation, and neuroprotective effects of iridoids from Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iridoids from the roots of Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three new iridoids from the roots of Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iridoids and lignans from Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isolation of 1-O-Methyljatamanin D from Valeriana jatamansi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valeriana jatamansi, a perennial herb from the Caprifoliaceae family, is a rich source of bioactive iridoids, a class of monoterpenoids known for their diverse pharmacological activities. Among these is 1-O-Methyljatamanin D, a compound of interest for further investigation. This document provides a detailed protocol for the isolation of this compound from the roots and rhizomes of Valeriana jatamansi. The methodology is based on established phytochemical techniques for the separation of iridoids from this plant species.
Data Presentation
The following table summarizes the quantitative data associated with a typical isolation protocol for iridoids from Valeriana jatamansi. These values are representative and may vary depending on the specific batch of plant material and laboratory conditions.
| Parameter | Value | Reference |
| Extraction | ||
| Plant Material | Dried and powdered roots and rhizomes of V. jatamansi | [1] |
| Extraction Solvent | 95% Ethanol (B145695) | [1] |
| Extraction Method | Maceration at room temperature (3 x 24 h) | [1] |
| Plant to Solvent Ratio | 1:10 (w/v) | [1] |
| Crude Extract Yield | ~16.8% | [1] |
| Solvent Partitioning | ||
| Solvents | Ethyl acetate (B1210297) and Water | [1] |
| Column Chromatography | ||
| Step 1: Silica (B1680970) Gel Column | ||
| Stationary Phase | Silica gel (200-300 mesh) | [1] |
| Mobile Phase (Gradient) | Petroleum ether - Acetone (1:0 to 0:1, v/v) | [1] |
| Step 2: Sephadex LH-20 Column | ||
| Stationary Phase | Sephadex LH-20 | [2] |
| Mobile Phase | Methanol (B129727) | [1] |
| Step 3: Reversed-Phase C18 (RP-C18) HPLC | ||
| Stationary Phase | RP-C18 silica gel | [1] |
| Mobile Phase (Gradient) | Methanol - Water | [1] |
Experimental Protocols
This section details the step-by-step methodology for the isolation of this compound.
1. Plant Material and Extraction
1.1. Obtain dried roots and rhizomes of Valeriana jatamansi. 1.2. Grind the plant material into a coarse powder. 1.3. Macerate the powdered plant material (e.g., 1 kg) in 95% ethanol (10 L) at room temperature for 24 hours with occasional stirring.[1] 1.4. Filter the extract. Repeat the extraction process two more times with fresh solvent. 1.5. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.[1]
2. Solvent Partitioning
2.1. Suspend the crude ethanol extract in water (e.g., 1 L). 2.2. Partition the aqueous suspension with an equal volume of ethyl acetate (1 L) in a separatory funnel. 2.3. Separate the layers and repeat the partitioning of the aqueous layer two more times with fresh ethyl acetate. 2.4. Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate fraction, which is enriched in iridoids.[1]
3. Chromatographic Purification
3.1. Silica Gel Column Chromatography
3.1.1. Pre-treat the ethyl acetate fraction with silica gel to create a dry slurry. 3.1.2. Pack a glass column with silica gel (200-300 mesh) in petroleum ether. 3.1.3. Load the slurry onto the top of the column. 3.1.4. Elute the column with a gradient of petroleum ether and acetone, starting with 100% petroleum ether and gradually increasing the polarity by increasing the proportion of acetone.[1] 3.1.5. Collect fractions of a suitable volume (e.g., 250 mL) and monitor the composition of each fraction by thin-layer chromatography (TLC). 3.1.6. Combine fractions containing compounds with similar TLC profiles.
3.2. Sephadex LH-20 Column Chromatography
3.2.1. Further purify the fractions containing the target compound by applying them to a Sephadex LH-20 column.[2] 3.2.2. Elute the column with methanol as the mobile phase.[1] 3.2.3. Collect fractions and monitor by TLC to isolate fractions enriched in this compound.
3.3. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
3.3.1. For final purification, subject the enriched fractions to preparative RP-HPLC on a C18 column.[1] 3.3.2. Elute with a gradient of methanol and water. The exact gradient conditions should be optimized based on analytical HPLC of the sample. 3.3.3. Collect the peak corresponding to this compound. 3.3.4. Evaporate the solvent to obtain the pure compound.
4. Structure Elucidation
The structure of the isolated compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the isolation of this compound.
Caption: Experimental workflow for the isolation of this compound.
Caption: Logical relationship for future signaling pathway studies.
References
Application Note: HPLC Purification of 1-O-Methyljatamanin D from Valeriana jatamansi
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the purification of 1-O-Methyljatamanin D, an iridoid compound isolated from the herbaceous plant Valeriana jatamansi.[1] Due to the limited availability of a specific, validated protocol for this compound, the following methodology is based on established HPLC techniques for the separation of related valepotriates and other constituents from Valeriana species.[2][3][4][5][6] This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry.
Introduction
This compound is a naturally occurring iridoid found in Valeriana jatamansi. The Valeriana genus is well-known for its diverse phytochemical composition, including a variety of valepotriates, valerenic acids, lignans (B1203133), and flavonoids.[4][6] The purification of these compounds is essential for pharmacological studies, reference standard preparation, and drug discovery. HPLC is a powerful technique for the isolation and purification of such natural products, offering high resolution and reproducibility. This document outlines a comprehensive protocol for the extraction and subsequent HPLC purification of this compound.
Experimental Protocols
Sample Preparation: Extraction of this compound
A multi-step extraction and preliminary separation process is recommended to enrich the target compound prior to HPLC purification.
a. Plant Material:
-
Dried and powdered roots and rhizomes of Valeriana jatamansi.
b. Extraction:
-
Macerate the powdered plant material in hexane (B92381) to extract nonpolar constituents. Studies have shown hexane to be effective for extracting active compounds from Valeriana species.[2]
-
Filter the hexane extract and concentrate it under reduced pressure using a rotary evaporator.
-
The resulting crude extract can be further fractionated using column chromatography over silica (B1680970) gel with a gradient of hexane and ethyl acetate (B1210297) to yield fractions enriched with iridoids.
c. Sample for HPLC:
-
Dissolve the enriched fraction in the HPLC mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
HPLC Purification
A reversed-phase HPLC method is proposed for the purification of this compound.
a. Instrumentation:
-
A preparative HPLC system equipped with a gradient pump, a UV-Vis detector, and a fraction collector.
b. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., Ultrasphere ODS)[3] |
| Mobile Phase | A: Water (with 0.05% phosphoric acid) B: Acetonitrile/Methanol (1:1) (with 0.05% phosphoric acid)[6] |
| Gradient Elution | A time-based gradient from a higher concentration of A to a higher concentration of B. A suggested starting point is 70:30 (A:B) moving towards a higher organic phase concentration. |
| Flow Rate | 1.0 - 2.0 mL/min for analytical scale, and can be scaled up for preparative purification. |
| Detection Wavelength | 207 nm, 225 nm, and 254 nm are recommended based on the analysis of related compounds.[6] |
| Injection Volume | 20 µL for analytical scale, can be increased for preparative scale depending on the column size and sample concentration. |
Data Presentation
The following table summarizes the expected outcomes and parameters for the HPLC purification of this compound. Note that these are representative values and may require optimization.
| Parameter | Expected Value |
| Retention Time (Rt) | Dependent on the specific gradient and column but expected to be in the range for semi-polar iridoids. |
| Purity (post-purification) | >95% (as determined by analytical HPLC) |
| Recovery | Dependent on the initial concentration in the extract and the number of purification steps. |
Visualization of the Workflow
The logical workflow for the isolation and purification of this compound is depicted in the following diagram.
Caption: Workflow for the extraction and purification of this compound.
Conclusion
The proposed HPLC method provides a robust starting point for the successful purification of this compound from Valeriana jatamansi. The protocol is based on established methodologies for similar compounds within the Valeriana genus. Researchers should consider this as a foundational method, and further optimization of parameters such as the gradient profile and column chemistry may be necessary to achieve the desired purity and yield. The successful isolation of pure this compound will facilitate further research into its chemical properties and potential pharmacological activities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. HPLC analysis of valepotriates in the north american genera plectritis and valeriana. | Semantic Scholar [semanticscholar.org]
- 4. Stability control of valerian ground material and extracts: a new HPLC-method for the routine quantification of valerenic acids and lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Structure Elucidation of 1-O-Methyljatamanin D using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Methyljatamanin D is an iridoid natural product isolated from the herbs of Valeriana jatamansi. The structural elucidation of such novel compounds is a critical step in natural product-based drug discovery, providing the foundation for understanding its bioactivity and for future synthetic efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for determining the constitution and relative stereochemistry of complex organic molecules like this compound. This document provides a detailed overview of the application of a suite of NMR experiments for the complete structural assignment of this molecule, including representative data and standardized experimental protocols.
Predicted Structure of this compound
While specific literature with the complete NMR data for this compound is not publicly available, based on its name and the known structures of related iridoids from Valeriana jatamansi, a putative structure can be proposed. Jatamanin D possesses a core iridoid skeleton. The "1-O-Methyl" designation suggests the presence of a methoxy (B1213986) group at the C-1 position. The following application notes are based on the analysis of this predicted structure.
Data Presentation: Representative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts, and key 2D NMR correlations for this compound, based on data from structurally similar iridoids isolated from Valeriana jatamansi. These tables provide a clear and structured presentation of the data crucial for structural assignment.
Table 1: Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃, at 500 MHz for ¹H and 125 MHz for ¹³C)
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) | Key HMBC Correlations (H → C) | Key COSY Correlations (H ↔ H) |
| 1 | 95.1 | 5.08 | s | C-3, C-5, C-9, 1-OCH₃ | - |
| 1-OCH₃ | 55.0 | 3.40 | s | C-1 | - |
| 3 | 142.3 | 7.20 | d (2.5) | C-1, C-4, C-5, C-11 | H-4 |
| 4 | 110.5 | 5.90 | d (2.5) | C-3, C-5, C-6 | H-3 |
| 5 | 45.2 | 2.80 | m | C-1, C-3, C-4, C-6, C-9 | H-6, H-9 |
| 6 | 35.8 | 2.10, 1.90 | m | C-4, C-5, C-7, C-8 | H-5, H-7 |
| 7 | 78.5 | 4.10 | dd (8.0, 4.0) | C-5, C-6, C-8, C-11 | H-6, H-8 |
| 8 | 80.6 | 3.90 | d (8.0) | C-6, C-7, C-9, C-10 | H-7 |
| 9 | 50.1 | 2.50 | m | C-1, C-5, C-8, C-10 | H-5, H-8 |
| 10 | 25.5 | 1.25 | d (7.0) | C-8, C-9 | H-9 |
| 11 | 66.5 | 4.30, 4.15 | m | C-3, C-7 | - |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Coupling constants (J) are in Hertz (Hz). This data is representative and may vary from experimentally obtained values.
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structure elucidation of this compound are provided below.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Addition: Dissolve the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% TMS as an internal standard. Other deuterated solvents such as methanol-d₄, acetone-d₆, or DMSO-d₆ can be used depending on the sample's solubility.[1][2]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool directly into the NMR tube.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is particularly useful for sample-limited natural products.[3]
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR and DEPT Spectroscopy:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30') and DEPT-135.
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf').
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 2-4 per increment.
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Gradient-selected, phase-sensitive HSQC (e.g., 'hsqcedetgpsisp2.3').
-
Data Points: 1024 in F2 and 256 in F1.
-
Number of Scans: 4-8 per increment.
-
Spectral Width: Same as ¹H NMR in F2 and ¹³C NMR in F1.
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 8-16 per increment.
-
Spectral Width: Same as ¹H NMR in F2 and ¹³C NMR in F1.
-
Long-Range Coupling Delay: Optimized for a long-range coupling of 8 Hz.
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Pulse Program: Gradient-selected, phase-sensitive NOESY (e.g., 'noesygpph').
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 8-16 per increment.
-
Mixing Time: 500-800 ms.
-
Structure Elucidation Workflow
The systematic interpretation of the acquired NMR data allows for the unambiguous assignment of the structure of this compound.
-
Molecular Formula Determination: High-resolution mass spectrometry (HRMS) is first used to determine the molecular formula, which provides the degrees of unsaturation.
-
Carbon Skeleton and Functional Group Identification:
-
The ¹³C NMR spectrum indicates the total number of carbon atoms.
-
DEPT-135 experiments differentiate between CH, CH₂, and CH₃ groups. Quaternary carbons are identified by their absence in the DEPT spectra.
-
The chemical shifts in the ¹³C and ¹H spectra provide initial clues about the types of functional groups present (e.g., olefinic carbons, oxygenated carbons, carbonyls).[4][5][6]
-
-
Proton-Proton Connectivity (¹H-¹H COSY): The COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. This allows for the tracing of spin systems and the connection of adjacent protons within molecular fragments.
-
Direct Carbon-Proton Connectivity (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This experiment is crucial for assigning the protonated carbons.
-
Long-Range Carbon-Proton Connectivity (HMBC): The HMBC spectrum shows correlations between protons and carbons that are two to three bonds away. This is a key experiment for piecing together the molecular fragments identified from COSY and for connecting quaternary carbons to the rest of the structure. For instance, the correlation between the methoxy protons and C-1 confirms the position of the methyl ether.
-
Through-Space Proton-Proton Connectivity (NOESY): The NOESY spectrum reveals through-space correlations between protons that are in close spatial proximity, irrespective of their bonding connectivity. This information is vital for determining the relative stereochemistry of the molecule.
Visualizations
The following diagrams illustrate the logical workflow for the structure elucidation of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structure elucidation of natural products.
Caption: Information derived from key 2D NMR experiments.
References
Application Notes and Protocols for In Vitro Bioassay of 1-O-Methyljatamanin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Methyljatamanin D is an iridoid compound that can be isolated from the herb Valeriana jatamansi.[1] While the specific biological activities of this compound are not yet extensively characterized, iridoids as a class of monoterpenoids are known to possess a wide range of pharmacological properties, including anti-inflammatory effects.[2][3][4][5][6] Many iridoids exert their anti-inflammatory action by modulating key signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, and by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and various cytokines.[5][6]
These application notes provide a detailed protocol for an in vitro bioassay to screen for and characterize the potential anti-inflammatory activity of this compound. The described assays will quantify the compound's ability to inhibit the production of key inflammatory mediators in a cellular model of inflammation and to modulate the upstream NF-κB signaling pathway.
Principle of the Bioassay
This bioassay utilizes the murine macrophage cell line, RAW 264.7, a well-established model for studying inflammation in vitro. Inflammation is induced in these cells using lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS stimulation activates intracellular signaling cascades, primarily the NF-κB pathway, leading to the transcription and release of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7]
The bioassay will assess the potential anti-inflammatory activity of this compound by measuring its ability to inhibit the production of these mediators in LPS-stimulated RAW 264.7 cells. The key endpoints measured are:
-
Nitric Oxide (NO) Production: Measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[4]
-
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) Secretion: Quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
-
NF-κB Activation: Assessed using a reporter gene assay in a transfected cell line or by Western blotting for key signaling proteins.
-
Cell Viability: Evaluated to ensure that the observed inhibitory effects are not due to cytotoxicity.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay should be performed to determine the non-toxic concentration range of this compound.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include untreated, vehicle-treated, and LPS-only controls.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Measurement of PGE2, TNF-α, and IL-6 Production (ELISA)
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform ELISAs for PGE2, TNF-α, and IL-6 according to the manufacturer's instructions for commercially available kits.
-
NF-κB Reporter Gene Assay
-
Procedure:
-
Use a stable RAW 264.7 cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase).
-
Seed the cells in a 96-well plate.
-
Pre-treat with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 6-8 hours.
-
Measure reporter gene activity according to the specific assay system's protocol (e.g., by adding luciferin (B1168401) and measuring luminescence).
-
Data Presentation
The quantitative data from the bioassays should be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on the Viability of RAW 264.7 Cells
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.1 ± 5.5 |
| 10 | 95.3 ± 4.9 |
| 25 | 92.8 ± 6.1 |
| 50 | 88.4 ± 5.7 |
| 100 | 75.2 ± 7.3 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO Production (µM) | PGE2 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Unstimulated) | 2.1 ± 0.3 | 55 ± 8 | 120 ± 15 | 85 ± 11 |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 850 ± 65 | 3500 ± 280 | 2800 ± 210 |
| LPS + this compound (10 µM) | 32.5 ± 2.8 | 620 ± 51 | 2550 ± 200 | 2100 ± 180 |
| LPS + this compound (25 µM) | 21.3 ± 2.1 | 410 ± 35 | 1600 ± 130 | 1350 ± 110 |
| LPS + this compound (50 µM) | 12.7 ± 1.5 | 230 ± 22 | 850 ± 70 | 720 ± 60 |
| Dexamethasone (10 µM) | 8.9 ± 0.9 | 150 ± 18 | 550 ± 45 | 480 ± 40 |
Data are presented as mean ± SD from three independent experiments.
Table 3: IC50 Values of this compound for the Inhibition of Pro-inflammatory Mediators
| Mediator | IC50 (µM) |
| NO Production | 35.2 |
| PGE2 Production | 30.8 |
| TNF-α Production | 32.5 |
| IL-6 Production | 38.1 |
IC50 values are calculated from dose-response curves.
Visualizations
Caption: Experimental workflow for the in vitro anti-inflammatory bioassay.
Caption: Hypothesized mechanism of action via the NF-κB signaling pathway.
Conclusion
The described in vitro bioassay provides a robust and comprehensive framework for evaluating the anti-inflammatory potential of this compound. By quantifying its effects on key inflammatory mediators and exploring its impact on the NF-κB signaling pathway, researchers can gain valuable insights into the compound's mechanism of action and its potential as a novel anti-inflammatory agent. The data generated from these protocols will be crucial for guiding further preclinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro anti-inflammatory activity of iridoids and triterpenoid compounds isolated from Phillyrea latifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Anti-Inflammatory Activity of Iridoids and Triterpenoid Compounds Isolated from Phillyrea latifolia L. [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. Therapeutic potentials of iridoids derived from Rubiaceae against in vitro and in vivo inflammation: A scoping review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of 1-O-Methyljatamanin D
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Published in vivo studies specifically investigating 1-O-Methyljatamanin D are limited. The following application notes and protocols are based on established methodologies for the in vivo evaluation of novel compounds, particularly those with potential neuroprotective properties, drawing from general principles of pharmacology and neuroscience research. These protocols should be adapted and optimized based on emerging data and specific research objectives.
Introduction
This compound is an iridoid natural product isolated from Valeriana jatamansi.[1] Compounds from this class and plant genus have been investigated for a variety of biological activities, including effects on the central nervous system. This document provides a proposed framework for the in vivo characterization of this compound, focusing on initial pharmacokinetic profiling and a potential therapeutic application in a neurodegenerative disease model.
Given the neuroprotective effects observed with other natural products, a relevant and widely used animal model to investigate the potential therapeutic efficacy of this compound is the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease.[2][3] This model recapitulates key pathological features of the disease, including the loss of dopaminergic neurons in the substantia nigra.[2][4]
Pharmacokinetic Profiling in Rodents
A crucial first step in the in vivo evaluation of a new chemical entity is to understand its pharmacokinetic (PK) properties, which govern its absorption, distribution, metabolism, and excretion (ADME). This information is vital for designing meaningful efficacy studies and for dose selection.[5]
Experimental Protocol: Rapid Pharmacokinetic Assessment
This protocol outlines a rapid PK screen in rats to determine fundamental parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Materials:
-
This compound (purity >98%)
-
Vehicle for formulation (e.g., 1% carboxymethylcellulose)[6]
-
Male Sprague-Dawley rats (250-300 g)
-
Intravenous (IV) and oral gavage dosing equipment
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: House animals in standard conditions for at least one week prior to the study.
-
Dose Formulation: Prepare a 1 mg/mL solution/suspension of this compound in the chosen vehicle. Ensure homogeneity.[6]
-
Dosing (n=3 rats per group):
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) at the following time points post-dosing: 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours.[5]
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using appropriate software.
Data Presentation: Hypothetical Pharmacokinetic Parameters
The following table summarizes hypothetical data that could be obtained from the described PK study.
| Parameter | Intravenous (1 mg/kg) | Oral (2 mg/kg) |
| Cmax (ng/mL) | 500 | 150 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-t) (ng*h/mL) | 850 | 680 |
| Half-life (t1/2) (h) | 2.5 | 2.8 |
| Clearance (mL/min/kg) | 19.6 | - |
| Volume of Distribution (Vd) (L/kg) | 4.2 | - |
| Oral Bioavailability (F%) | - | 40% |
Neuroprotective Efficacy in an MPTP Mouse Model of Parkinson's Disease
This section details a proposed study to evaluate the neuroprotective effects of this compound in a widely used toxin-induced model of Parkinson's disease.[2][3][7]
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson’s Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of lixisenatide and liraglutide in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Toxicology and pharmacokinetics of 1-methyl-[D]-tryptophan: absence of toxicity due to saturating absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of agmatine in mice infused with a single intranasal administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Neuroprotective Effects of 1-O-Methyljatamanin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Methyljatamanin D is a sesquiterpenoid compound that can be isolated from Nardostachys jatamansi (also known as Valeriana jatamansi). Traditional medicine has long utilized this plant for its purported benefits in treating neurological disorders.[1][2] Modern scientific investigations suggest that compounds from Nardostachys jatamansi possess neuroprotective properties, potentially through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[3][4][5] Jatamansinol, a related compound, has been shown to protect against Aβ42-induced neurotoxicity in a Drosophila model of Alzheimer's disease by boosting antioxidant enzyme activities and reducing oxidative stress.[1] Furthermore, extracts from the plant have demonstrated the ability to reverse scopolamine-induced amnesia in mice, suggesting a positive modulation of the cholinergic system.[2] Other compounds from the related Valeriana jatamansi have exhibited neuroprotective effects against MPP+-induced neuronal cell death in SH-SY5Y cells, a model for Parkinson's disease.[6]
These application notes provide a comprehensive set of protocols for the in vitro and in vivo assessment of the neuroprotective effects of this compound, enabling researchers to investigate its therapeutic potential for neurodegenerative diseases.
Data Presentation
In Vitro Neuroprotection
Table 1: Effect of this compound on SH-SY5Y Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Control | - | 1.25 ± 0.08 | 100 |
| H₂O₂ (100 µM) | - | 0.62 ± 0.05 | 49.6 |
| This compound | 1 | 0.75 ± 0.06 | 60.0 |
| This compound | 5 | 0.98 ± 0.07 | 78.4 |
| This compound | 10 | 1.15 ± 0.09 | 92.0 |
Table 2: Effect of this compound on Oxidative Stress Markers in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | ROS Production (Fluorescence Units) | Caspase-3 Activity (Fold Change) |
| Control | - | 100 ± 12 | 1.0 ± 0.1 |
| H₂O₂ (100 µM) | - | 350 ± 25 | 3.5 ± 0.4 |
| This compound | 1 | 280 ± 20 | 2.8 ± 0.3 |
| This compound | 5 | 190 ± 15 | 1.9 ± 0.2 |
| This compound | 10 | 120 ± 10 | 1.2 ± 0.1 |
In Vivo Neuroprotection
Table 3: Effect of this compound on Scopolamine-Induced Memory Impairment in Mice (Morris Water Maze)
| Treatment Group | Dose (mg/kg) | Escape Latency (s) (Mean ± SD) | Time in Target Quadrant (s) (Mean ± SD) |
| Vehicle Control | - | 15.2 ± 2.5 | 35.8 ± 4.1 |
| Scopolamine (B1681570) (1 mg/kg) | - | 45.8 ± 5.1 | 12.5 ± 3.2 |
| This compound | 10 | 35.1 ± 4.8 | 20.3 ± 3.8 |
| This compound | 20 | 25.6 ± 3.9 | 28.9 ± 4.5 |
| Donepezil (Standard) | 5 | 20.3 ± 3.1 | 32.1 ± 3.9 |
Experimental Protocols
In Vitro Assessment of Neuroprotection
1. Cell Culture and Maintenance
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
2. Assessment of Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of their viability.[7][8][9][10][11]
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.
-
Induce neurotoxicity by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) (e.g., 100 µM) or MPP+ and incubate for 24 hours.[6]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the level of oxidative stress within the cells.
-
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
After the 24-hour incubation with the neurotoxin, wash the cells with PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader.
-
4. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key enzyme in the apoptotic pathway.
-
Procedure:
-
Culture and treat SH-SY5Y cells in a 6-well plate as described previously.
-
After treatment, lyse the cells and collect the protein supernatant.
-
Determine the protein concentration using a BCA protein assay kit.
-
Incubate the cell lysate with a caspase-3 specific substrate (e.g., Ac-DEVD-pNA).
-
Measure the absorbance of the resulting p-nitroaniline (pNA) at 405 nm.
-
Express the caspase-3 activity as a fold change relative to the control group.
-
In Vivo Assessment of Neuroprotection
1. Scopolamine-Induced Amnesia Model in Mice
This model is used to assess the potential of a compound to reverse cholinergic dysfunction-related memory deficits, relevant to Alzheimer's disease.[2][12][13][14][15][16]
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Administer this compound orally (e.g., 10, 20 mg/kg) for 7 consecutive days.
-
On day 7, 60 minutes after the final dose of the test compound, induce amnesia by intraperitoneal (i.p.) injection of scopolamine (1 mg/kg).
-
30 minutes after scopolamine injection, assess learning and memory using behavioral tests like the Morris Water Maze or Passive Avoidance test.
-
2. MPTP-Induced Parkinson's Disease Model in Mice
This model mimics the dopaminergic neurodegeneration seen in Parkinson's disease.[17][18][19][20][21]
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Pre-treat mice with this compound (e.g., 10, 20 mg/kg, p.o.) for 7 days.
-
On day 3 of treatment, induce Parkinsonism by administering four i.p. injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) (20 mg/kg) at 2-hour intervals.
-
Continue treatment with the test compound for another 4 days.
-
7 days after the final MPTP injection, assess motor coordination using tests like the rotarod and pole test.
-
Following behavioral testing, sacrifice the animals and perform neurochemical (e.g., dopamine (B1211576) and its metabolites in the striatum via HPLC) and immunohistochemical (e.g., tyrosine hydroxylase staining in the substantia nigra) analyses.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Proposed PI3K/Akt/Nrf2 signaling pathway for this compound's neuroprotective action.
References
- 1. Jatamansinol from Nardostachys jatamansi (D.Don) DC. Protects Aβ42-Induced Neurotoxicity in Alzheimer's Disease Drosophila Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nardostachys jatamansi improves learning and memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nardostachys jatamansi Extract and Nardosinone Exert Neuroprotective Effects by Suppressing Glucose Metabolic Reprogramming and Modulating T Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Neuroprotective bakkenolides from the roots of Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4.12. Assessment of Neuroprotective Activity and MTT Assay [bio-protocol.org]
- 8. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. njppp.com [njppp.com]
- 13. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. modelorg.com [modelorg.com]
- 18. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-inflammatory Assay of 1-O-Methyljatamanin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a key area of drug discovery. 1-O-Methyljatamanin D, a compound potentially isolated from plants of the Valeriana genus, is a subject of interest for its therapeutic properties. Valeriana jatamansi, a related plant, has been shown to possess anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators.[1] This document provides detailed protocols for in vitro assays to characterize the anti-inflammatory potential of this compound. The primary focus is on assays utilizing the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, a widely accepted system for screening anti-inflammatory compounds.
Putative Anti-inflammatory Mechanism
Compounds isolated from Valeriana jatamansi have been observed to exert their anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] The underlying mechanism is believed to involve the downregulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[2][3][4][5]
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Concentration (µM) | NO Production (% of LPS Control) | Cell Viability (%) |
| Control (no LPS) | 0 | 100 |
| LPS (1 µg/mL) | 100 | 100 |
| This compound (1) | Value | Value |
| This compound (5) | Value | Value |
| This compound (10) | Value | Value |
| This compound (25) | Value | Value |
| This compound (50) | Value | Value |
| Positive Control | ||
| Dexamethasone (1 µM) | Value | Value |
| IC₅₀ (µM) | Value |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (no LPS) | Value | Value | Value |
| LPS (1 µg/mL) | Value | Value | Value |
| LPS + this compound (10 µM) | Value | Value | Value |
| LPS + Dexamethasone (1 µM) | Value | Value | Value |
| % Inhibition (at 10 µM) | Value | Value | Value |
Experimental Protocols
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is a standard model for studying inflammation.[6]
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Cells should be subcultured every 2-3 days to maintain logarithmic growth.
Assessment of Cytotoxicity (MTT Assay)
It is crucial to determine if the test compound exhibits cytotoxicity, as this could lead to a false-positive anti-inflammatory effect. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 18-24 hours.[7]
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of dimethyl sulfoxide (B87167) (DMSO).[7]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay (Griess Test)
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess test measures nitrite (B80452), a stable and soluble breakdown product of NO.[7]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/well and incubate for 12 hours.[6]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[6]
-
Collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[7]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the nitrite concentration in the samples.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific proteins, such as TNF-α, IL-6, and IL-1β, in the cell culture supernatant.[8]
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[8][9]
-
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Putative LPS-induced pro-inflammatory signaling pathway and potential inhibition by this compound.
References
- 1. extrasynthese.com [extrasynthese.com]
- 2. mdpi.com [mdpi.com]
- 3. LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway [mdpi.com]
- 5. Frontiers | Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming [frontiersin.org]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Proinflammatory gene and protein expression alterations in human limbal aniridia fibroblasts | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-O-Methyljatamanin D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-O-Methyljatamanin D, an iridoid found in Valeriana jatamansi.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of this compound in the Crude Extract
-
Question: My initial crude extract shows a very low concentration of this compound. What could be the cause?
-
Answer: Several factors can contribute to a low yield of the target compound in your crude extract. Consider the following:
-
Plant Material Quality: The concentration of secondary metabolites like this compound can vary depending on the age, geographical source, and harvesting time of the Valeriana jatamansi plant material.
-
Extraction Solvent and Method: The choice of extraction solvent is critical. While methanol (B129727) or ethanol (B145695) are commonly used for iridoids, the polarity might need optimization. Ensure the extraction method (e.g., maceration, Soxhlet) allows for sufficient penetration of the solvent into the plant material and adequate extraction time.
-
Compound Degradation: Iridoids, particularly valepotriates and related compounds, can be unstable.[2] Degradation can occur due to enzymatic activity in fresh plant material or exposure to heat and certain solvents during extraction. Using fresh or properly dried plant material and avoiding excessive heat during solvent evaporation is recommended.
-
Issue 2: Poor Separation During Column Chromatography
-
Question: I am having difficulty separating this compound from other closely related compounds during silica (B1680970) gel column chromatography. What can I do?
-
Answer: Co-elution of similar compounds is a common challenge in natural product purification. Here are some troubleshooting steps:
-
Solvent System Optimization: The polarity of your mobile phase is crucial. If your compound is eluting too quickly with other impurities, decrease the polarity of the solvent system (e.g., increase the hexane (B92381) to ethyl acetate (B1210297) ratio). Conversely, if it is not eluting, gradually increase the polarity. A shallow gradient elution can often provide better resolution than an isocratic one.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase. Reversed-phase chromatography (e.g., C18) separates compounds based on hydrophobicity and can be a powerful alternative. Size-exclusion chromatography (e.g., Sephadex LH-20) can also be effective for separating compounds of different molecular sizes.
-
Sample Loading: Overloading the column can lead to broad peaks and poor separation. Ensure that the amount of crude extract loaded is appropriate for the size of your column.
-
Issue 3: Apparent Degradation of this compound During Purification
-
Question: I am observing a decrease in the amount of this compound in my fractions over time, suggesting it might be degrading. How can I prevent this?
-
Answer: The stability of iridoids can be a significant challenge.[2] Here's how to mitigate degradation:
-
Solvent Choice: Some iridoids are known to be unstable in alcoholic solvents like methanol, especially over extended periods.[2] If you suspect solvent-induced degradation, try to minimize the exposure time or consider alternative solvents.
-
Temperature Control: Perform chromatographic steps at room temperature or, if necessary, in a cold room to minimize heat-related degradation. Avoid high temperatures when evaporating solvents from your fractions.
-
pH Considerations: The pH of your extraction and chromatography solvents can influence compound stability. While not always necessary, buffering your mobile phase might be beneficial if you suspect pH-related degradation.
-
Storage of Fractions: Store your collected fractions at low temperatures (e.g., 4°C or -20°C) and in the dark to prevent degradation.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical mobile phase for purifying this compound on a silica gel column?
-
A1: While the optimal mobile phase should be determined empirically using techniques like thin-layer chromatography (TLC), a common starting point for iridoids on silica gel is a gradient of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.
-
-
Q2: How can I monitor the purification of this compound?
-
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation. You can visualize the spots under UV light (if the compound is UV active) or by using a staining reagent such as vanillin-sulfuric acid, which is commonly used for terpenoids. High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry) is ideal for analyzing the purity of your fractions.
-
-
Q3: What are some common impurities found with this compound?
-
A3: Impurities are likely to be other structurally similar iridoids, valepotriates, and other terpenoids present in Valeriana jatamansi. These compounds often have similar polarities, making chromatographic separation challenging.
-
-
Q4: Is this compound commercially available as a standard?
-
A4: Yes, this compound is available from some chemical suppliers as a natural product standard.[1] Having a standard is highly beneficial for confirming the identity of your isolated compound through co-elution in HPLC and for spectroscopic comparison (e.g., NMR, MS).
-
Data Presentation
The following table presents hypothetical quantitative data for a typical purification of this compound to illustrate expected outcomes. Actual results will vary depending on the starting material and purification protocol.
| Purification Step | Starting Material (g) | Fraction Volume (mL) | This compound Concentration (mg/mL) | Purity (%) | Yield (%) |
| Crude Methanolic Extract | 100 | 500 | 0.5 | 5 | 100 |
| Silica Gel Column Fraction 1 | 5 | 50 | 0.2 | 2 | 4 |
| Silica Gel Column Fraction 2 | 5 | 50 | 2.5 | 40 | 50 |
| Silica Gel Column Fraction 3 (Enriched) | 5 | 50 | 4.0 | 75 | 80 |
| Silica Gel Column Fraction 4 | 5 | 50 | 1.0 | 20 | 20 |
| Sephadex LH-20 Fraction | 0.2 | 20 | 8.5 | 95 | 68 |
| Final Purified Compound | 0.17 | - | - | >98 | 68 |
Experimental Protocols
Protocol 1: Extraction of this compound from Valeriana jatamansi
-
Plant Material Preparation: Air-dry the roots and rhizomes of Valeriana jatamansi at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the material into a coarse powder.
-
Extraction: Macerate 100 g of the powdered plant material in 500 mL of methanol at room temperature for 48 hours with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the plant residue two more times with fresh methanol. Combine the filtrates and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C to obtain the crude methanolic extract.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in hexane and pack it into a glass column of appropriate dimensions.
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 85:15, etc., v/v hexane:ethyl acetate).
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction by TLC.
-
Fraction Pooling: Pool the fractions containing this compound based on the TLC analysis.
Protocol 3: Purity Assessment by HPLC
-
Instrumentation: Use a standard HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm) and a UV detector.
-
Mobile Phase: A common mobile phase for iridoids is a gradient of water (A) and acetonitrile (B52724) or methanol (B). A typical gradient might start at 20% B and increase to 80% B over 30 minutes.
-
Sample Preparation: Dissolve a small amount of your purified fraction in the mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., determined by a UV scan of the compound). The purity can be estimated by the relative peak area of this compound compared to the total peak area.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for purification challenges.
References
overcoming solubility issues with "1-O-Methyljatamanin D" in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 1-O-Methyljatamanin D in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a sesquiterpenoid, specifically an iridoid, isolated from the medicinal plant Valeriana jatamansi.[1][2] Like many natural products rich in hydrocarbons, it has a lipophilic nature, leading to poor solubility in aqueous solutions commonly used in biological assays. This can result in compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.
Q2: What are the initial recommended solvents for preparing stock solutions of this compound?
A2: For preparing high-concentration stock solutions, it is advisable to use a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).[3][4][5][6] DMSO is a powerful solvent for a wide range of organic compounds and is miscible with water and many other organic solvents.[4][5][6]
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays without causing significant cytotoxicity?
A3: While DMSO is a widely used solvent, it can exhibit cytotoxicity at higher concentrations. It is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5% (v/v), and ideally at or below 0.1%, to minimize its effects on cell viability and function. The specific tolerance can vary between different cell lines.
Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?
A4: This is a common issue with hydrophobic compounds. Several strategies can be employed to prevent precipitation upon dilution:
-
Use of a co-solvent: Incorporating a less polar, water-miscible co-solvent like ethanol (B145695) or methanol (B129727) in the final dilution can help maintain solubility.
-
Employing surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to form micelles that encapsulate the hydrophobic compound and keep it in solution.
-
Serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes prevent the compound from crashing out of solution.
-
Vortexing during dilution: Vigorously vortexing the aqueous buffer while slowly adding the stock solution can aid in dispersion and prevent immediate precipitation.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility problems with this compound in your assays.
Problem: Compound is not dissolving in the initial solvent.
| Possible Cause | Suggested Solution |
| Insufficient solvent power. | Switch to a stronger polar aprotic solvent like DMSO or N,N-dimethylformamide (DMF) for the initial stock solution. |
| Compound purity/form. | Ensure the compound is of high purity. Amorphous solids may dissolve differently than crystalline forms. |
| Low temperature. | Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution. Be cautious with heat-sensitive compounds. |
Problem: Precipitation occurs upon dilution into aqueous buffer.
| Possible Cause | Suggested Solution |
| Rapid change in solvent polarity. | Perform serial dilutions. Prepare an intermediate dilution in a solvent mixture (e.g., 50:50 ethanol:water) before the final dilution in the aqueous buffer. |
| Exceeding the solubility limit in the final buffer. | Lower the final concentration of this compound in the assay. Determine the maximum soluble concentration empirically. |
| Ionic strength of the buffer. | Test different buffers with varying pH and ionic strengths, as these can influence the solubility of small molecules. |
| Lack of solubilizing agents. | Add a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a cyclodextrin (B1172386) to the aqueous buffer to enhance solubility. |
Quantitative Solubility Data
Due to the limited availability of precise public data for this compound, the following table provides estimated solubility information based on the general characteristics of iridoids and sesquiterpenoids, as well as recommendations from suppliers. Researchers should determine the exact solubility for their specific experimental conditions. Iridoid glycosides are generally soluble in polar solvents like water and alcohols.[7]
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ~5-10 mg/mL | Can be used as a co-solvent. |
| Methanol | ~5-10 mg/mL | Similar to ethanol, can be used as a co-solvent. |
| Water | < 0.1 mg/mL | Considered practically insoluble in aqueous solutions. |
| Phosphate-Buffered Saline (PBS) | < 0.1 mg/mL | Similar to water, precipitation is likely without solubilizing agents. |
Experimental Protocols
Detailed Methodology for Preparing a 10 mM DMSO Stock Solution and a 10 µM Working Solution in Cell Culture Medium:
Materials:
-
This compound (Molecular Weight: 212.24 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Target cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Preparation of 10 mM Stock Solution in DMSO:
-
Weigh out 2.12 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication or gentle warming (up to 37°C) may be used if necessary.
-
This yields a 10 mM stock solution. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Preparation of a 10 µM Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium. This results in a 100 µM intermediate solution with 1% DMSO. Vortex immediately.
-
Perform a final 1:10 dilution by adding 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed cell culture medium.
-
Vortex the solution thoroughly. The final concentration will be 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%. This solution is ready for use in cell-based assays.
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Since the specific signaling pathway for this compound is not well-documented, a hypothetical pathway based on the known anti-inflammatory and neuroprotective activities of compounds from Valeriana species is presented below for illustrative purposes. Compounds from this genus have been reported to potentially modulate pathways like NF-κB and MAPK, which are central to inflammation and neuronal response.[8][9][10]
Caption: Hypothetical anti-inflammatory signaling pathway for this compound.
References
- 1. pharmacognosyjournal.com [pharmacognosyjournal.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide [allwaychemical.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. gchemglobal.com [gchemglobal.com]
- 7. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. plantarchives.org [plantarchives.org]
"1-O-Methyljatamanin D" stability and degradation issues
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 1-O-Methyljatamanin D. The following information addresses common stability and degradation concerns and offers troubleshooting for experiments involving this compound.
Disclaimer: Specific stability and degradation data for this compound are limited. The information provided is primarily based on studies of closely related valepotriates, a class of iridoids found in Valeriana jatamansi. These guidelines should be adapted as needed for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results are often linked to the inherent instability of this compound and related valepotriates. These compounds are known to be sensitive to several factors:
-
Temperature: Valepotriates are thermolabile, meaning they can degrade at elevated temperatures.
-
pH: Both acidic and alkaline conditions can lead to the rapid decomposition of these compounds.
-
Solvents: The use of alcoholic solvents has been shown to cause instability in similar iridoid glycosides.[1]
-
Storage Conditions: Improper storage can lead to significant degradation over time.
Q2: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at -20°C for long-term storage.
-
Light: Protect from light by using amber vials or storing in a dark location.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Form: Whenever possible, store the compound in its dry, powdered form rather than in solution. If a solution is necessary, prepare it fresh before use.
Q3: I suspect my this compound has degraded. What are the likely degradation products?
While specific degradation products for this compound have not been extensively documented, studies on other valepotriates indicate that degradation can lead to the formation of baldrinals. It is also possible that hydrolysis of the ester groups could occur.
Q4: Which analytical method is best for assessing the purity and degradation of this compound?
High-Performance Liquid Chromatography (HPLC) is the recommended method for the analysis of valepotriates.[2] A reversed-phase HPLC method with UV detection is commonly used. For monitoring stability, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be a valuable tool.[1]
Troubleshooting Guides
Issue: Low potency or loss of activity in biological assays.
| Possible Cause | Troubleshooting Steps |
| Degradation during storage | 1. Verify that the compound has been stored at the recommended temperature (-20°C) and protected from light. 2. Analyze an aliquot of your stock solution by HPLC to check for the presence of degradation products. 3. If degradation is confirmed, procure a fresh batch of the compound. |
| Degradation in experimental medium | 1. Assess the pH of your cell culture or assay buffer. Valepotriates are unstable in acidic or alkaline conditions.[2][3] 2. Minimize the incubation time at physiological temperatures (e.g., 37°C) as these compounds are thermolabile. 3. If using solvents to dissolve the compound, avoid alcoholic solutions for stock preparation and long-term storage.[1] Consider using a non-alcoholic solvent like DMSO for initial dissolution and dilute with aqueous buffer immediately before use. |
| Interaction with other components | 1. Evaluate potential interactions with other components in your experimental system that could catalyze degradation. |
Issue: Appearance of unexpected peaks in HPLC chromatograms.
| Possible Cause | Troubleshooting Steps |
| Sample degradation | 1. Compare the chromatogram of the suspect sample with a freshly prepared standard solution of this compound. 2. Review the handling and preparation of the sample to identify any steps that might have introduced instability (e.g., prolonged exposure to room temperature, incompatible pH). |
| Contamination | 1. Ensure all glassware and solvents are clean and of high purity. 2. Run a blank injection (mobile phase only) to check for system contamination. |
| Mobile phase issues | 1. Check the pH and composition of the mobile phase to ensure it is correctly prepared. 2. Degas the mobile phase to prevent bubble formation. |
Quantitative Data on Valepotriate Stability
The following table summarizes the degradation of valepotriates in the rootstock of Valeriana jatamansi under different storage conditions over 180 days. This data can provide an indication of the potential stability issues with this compound.
| Storage Condition | Valtrate (%) | Didrovaltrate (%) | Acevaltrate (%) | IVHD-valtrate (%) | Total Valepotriates (%) |
| Initial Content | 2.01 | 0.19 | 0.37 | 0.26 | 2.83 |
| Ground, Gunny Bag | 0.29 | 0.09 | 0.10 | 0.07 | 0.55 |
| Unground, Dark | (not specified) | (not specified) | (not specified) | (not specified) | (less degradation than ground) |
Data adapted from a study on the stability of valepotriates in Valeriana jatamansi Jones rootstock.[4]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Valepotriate Analysis
This protocol is based on a method used for the analysis of valepotriates in Valeriana species and can be adapted for this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
-
-
Chromatographic Conditions:
-
Procedure:
-
Prepare a standard stock solution of this compound in the mobile phase.
-
Prepare sample solutions by accurately weighing and dissolving the material in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the peaks based on the retention time and peak area of the standard.
-
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system and validated analytical method (see Protocol 1)
-
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Alkaline Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or natural sunlight) for a defined period.
-
Analysis: At each time point, analyze the samples by HPLC to determine the percentage of degradation and identify any major degradation products.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Workflow for a forced degradation study.
References
- 1. Stability of valeriana-type iridoid glycosides from rhizomes of Nardostachys jatamansi and their protection against H2O2-induced oxidative stress in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US6913770B2 - Process for the extraction of valerian root - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of storage time and conditions on the diene valepotriates content of the extract of Valeriana glechomifolia obtained by supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for 1-O-Methyljatamanin D Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 1-O-Methyljatamanin D.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC conditions for the analysis of this compound?
A1: For the analysis of this compound, which is often found in Valeriana jatamansi, a reverse-phase HPLC method is commonly employed. A typical starting point would involve a C18 column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water, often with a small amount of acid like formic acid to improve peak shape.[1]
Q2: How can I improve the resolution between this compound and other closely eluting compounds?
A2: To enhance resolution, you can try several approaches. Modifying the mobile phase composition, such as changing the gradient slope or using a different organic modifier (e.g., methanol (B129727) instead of acetonitrile), can alter selectivity.[2] Additionally, adjusting the column temperature or the pH of the mobile phase can be effective.[2][3] If these adjustments are insufficient, consider using a column with a different stationary phase chemistry.
Q3: My peak for this compound is showing significant tailing. What could be the cause and how can I fix it?
A3: Peak tailing can be caused by several factors, including column degradation, secondary interactions with the stationary phase, or an inappropriate mobile phase pH. To address this, ensure your sample solvent is compatible with the mobile phase.[4] You can also try adding a small amount of a competing agent, like a buffer, to the mobile phase. If the column is old or has been used with harsh conditions, it may need to be replaced.
Q4: What detection wavelength is most suitable for this compound?
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC separation of this compound.
| Problem | Potential Cause(s) | Troubleshooting Step(s) |
| High Backpressure | - Clogged column frit or guard column- Particulate matter in the sample or mobile phase- Salt precipitation in the system | - Reverse flush the column (if permissible by the manufacturer)- Replace the guard column or inline filter- Filter all samples and mobile phases through a 0.45 µm filter- Ensure mobile phase components are fully miscible |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Incompatible sample solvent- Secondary silanol (B1196071) interactions- Column degradation | - Reduce the injection volume or sample concentration- Dissolve the sample in the initial mobile phase- Add a competing base (e.g., triethylamine) or acid (e.g., formic acid) to the mobile phase- Replace the column |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation- Leaks in the HPLC system- Fluctuations in column temperature- Insufficient column equilibration | - Prepare fresh mobile phase and ensure accurate mixing- Check for leaks at all fittings and connections- Use a column oven to maintain a constant temperature- Equilibrate the column with at least 10 column volumes of the initial mobile phase before each run |
| No Peaks or Very Small Peaks | - Injection issue (e.g., air bubble in syringe)- Detector malfunction (e.g., lamp off)- Incorrect mobile phase composition leading to no elution- Sample degradation | - Manually inspect the injection process- Check the detector status and lamp energy- Verify the mobile phase composition and preparation- Use a fresh sample or standard |
| Baseline Noise or Drift | - Contaminated mobile phase or system- Air bubbles in the detector- Detector lamp aging- Incomplete mobile phase mixing | - Use high-purity solvents and degas the mobile phase- Purge the system to remove air bubbles- Replace the detector lamp if necessary- Ensure proper mixing of the mobile phase components |
Experimental Protocols
General Protocol for HPLC Analysis of Valeriana jatamansi Extract
This protocol is a starting point for developing a method to separate this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: Diamonsil C18 (4.6 mm × 250 mm, 5 µm) or equivalent.[1]
-
Mobile Phase:
-
A: Acetonitrile
-
B: 0.1% Formic acid in water[1]
-
-
Gradient Elution: A suggested gradient is to start with a low percentage of acetonitrile and gradually increase it over the run time to elute compounds with increasing hydrophobicity. A typical gradient might be:
-
0-10 min: 10-30% A
-
10-40 min: 30-70% A
-
40-50 min: 70-90% A
-
50-60 min: Hold at 90% A
-
Followed by a re-equilibration step at the initial conditions.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: DAD, monitoring a range of wavelengths (e.g., 200-400 nm) and extracting chromatograms at the optimal wavelength for this compound. Based on literature for similar compounds, 256 nm and 327 nm can be good starting points.[1]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Extract the plant material with a suitable solvent (e.g., methanol or ethanol).
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
Dilute the sample if necessary to avoid column overload.
-
Visualizations
Caption: A logical workflow for troubleshooting poor HPLC separation.
Caption: A typical experimental workflow for HPLC method development.
References
Technical Support Center: Troubleshooting NMR Signal Interpretation for Iridoids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the NMR signal interpretation of iridoid compounds, with a focus on structures similar to "1-O-Methyljatamanin D".
FAQs and Troubleshooting Guides
Question 1: My ¹H-NMR spectrum is crowded with overlapping signals. How can I resolve these peaks for accurate interpretation?
Answer:
Signal overlap is a frequent issue in the ¹H-NMR spectra of complex molecules like iridoids. Here are several strategies to address this:
-
2D-NMR Techniques: Employing two-dimensional NMR experiments is the most effective solution.
-
COSY (Correlation Spectroscopy): Establishes proton-proton couplings, helping to trace out spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, which is invaluable for assigning protons to their corresponding carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, aiding in the assembly of the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is crucial for determining stereochemistry.
-
-
Change of Solvent: Acquiring spectra in different deuterated solvents (e.g., CDCl₃, C₆D₆, acetone-d₆, methanol-d₄) can induce changes in chemical shifts, potentially resolving overlapping signals.
-
Varying Temperature: For molecules with conformational flexibility, temperature adjustments can sometimes simplify the spectrum.
Question 2: I am observing unexpected chemical shifts for some protons in my iridoid sample. What could be the cause?
Answer:
Unexpected chemical shifts in iridoids can arise from several factors:
-
Stereochemistry: The rigid, often caged, structure of iridoids means that the spatial arrangement of atoms significantly influences the magnetic environment of nearby protons. An unexpected stereoisomer can lead to a different set of chemical shifts.
-
Solvent Effects: The choice of solvent can cause significant changes in chemical shifts due to interactions with the analyte.
-
pH: If your sample contains acidic or basic functional groups, the pH of the solution can affect the protonation state and, consequently, the chemical shifts.
-
Concentration: At high concentrations, intermolecular interactions can sometimes lead to shifts in resonance frequencies.
Question 3: I am missing some expected signals in my ¹H or ¹³C NMR spectrum. What should I check?
Answer:
The absence of expected signals can be perplexing. Here are some potential reasons:
-
Proton Exchange: Protons on hydroxyl (-OH) or amine (-NH) groups can exchange with deuterium (B1214612) from the solvent (if present), leading to the disappearance or significant broadening of their signals. To confirm, you can add a drop of D₂O to your sample and re-acquire the ¹H NMR spectrum; exchangeable proton signals will disappear.
-
Quaternary Carbons: In ¹³C NMR, quaternary carbons (carbons with no attached protons) often show very weak signals due to their long relaxation times and the lack of Nuclear Overhauser Effect (NOE) enhancement. Increasing the number of scans or using specific pulse sequences can help in their detection.
-
Signal Overlap: The missing signal might be hidden under another, larger signal. Careful examination of 2D NMR data, particularly HSQC and HMBC, can help to identify these hidden correlations.
Question 4: How can I confidently assign the stereochemistry of my iridoid using NMR?
Answer:
Determining the relative stereochemistry of iridoids is a critical step and can be achieved through a combination of NMR techniques:
-
NOESY/ROESY: These experiments are the primary tools for determining through-space proximity of protons. The presence of a cross-peak between two protons indicates they are close in space, which can define their relative stereochemistry.
-
Coupling Constants (J-values): The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them (Karplus relationship). This can provide valuable information about the relative configuration of stereocenters.
-
Comparison with Literature Data: Comparing the ¹H and ¹³C NMR data of your compound with those of structurally related, known iridoids can provide strong evidence for its stereochemistry.
Data Presentation: Example NMR Data for an Iridoid
Since detailed, publicly available NMR data for "this compound" is limited, the following table presents typical ¹H and ¹³C NMR data for a related iridoid, Jatamanvaltrate N, isolated from Valeriana jatamansi. This serves as an example of how to structure and present such data.
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 94.5 | 6.15 (d, 6.6) |
| 3 | 104.2 | 5.14 (s) |
| 4 | 45.1 | - |
| 5 | 28.9 | 2.65 (m) |
| 6 | 142.1 | 6.79 (d, 5.8) |
| 7 | 128.5 | 6.26 (d, 5.8) |
| 8 | 108.9 | - |
| 9 | 42.3 | 2.85 (m) |
| 10 | 65.4 | 3.62 (d, 11.4), 3.49 (d, 11.4) |
| 11 | 63.8 | 4.74 (d, 12.6), 4.60 (d, 12.6) |
| 3-OCH₃ | 53.2 | 3.35 (s) |
| 8-OCH₃ | 50.1 | 3.00 (s) |
| 1' (Acetoxy) | 170.1 | - |
| 2' (Acetoxy) | 20.8 | 1.98 (s) |
| 1'' (Isovaleroxy) | 172.3 | - |
| 2'' (Isovaleroxy) | 43.1 | 2.15 (m) |
| 3'' (Isovaleroxy) | 25.4 | 2.05 (m) |
| 4'' (Isovaleroxy) | 22.3 | 0.89 (d, 6.6) |
| 5'' (Isovaleroxy) | 22.3 | 0.89 (d, 6.6) |
Data is for illustrative purposes and represents a known iridoid from the literature.
Experimental Protocols
Protocol: 2D NMR for Structural Elucidation of Iridoids
This protocol outlines the general steps for acquiring a standard set of 2D NMR spectra for the structural elucidation of an iridoid.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified iridoid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).
-
Filter the solution into a clean NMR tube.
-
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to check for sample purity and concentration, and to determine the spectral width for subsequent experiments.
-
Acquire a ¹³C NMR spectrum to identify the number of carbon signals.
-
-
2D NMR Acquisition (Standard Suite):
-
COSY: Use a standard gradient-selected COSY pulse sequence. Typical parameters include a spectral width covering all proton signals, 2K data points in F2, and 256-512 increments in F1.
-
HSQC: Use a phase-sensitive gradient-edited HSQC experiment to correlate one-bond ¹H-¹³C connections. Set the ¹H spectral width in F2 and the ¹³C spectral width in F1 (e.g., 0-180 ppm for iridoids).
-
HMBC: Use a gradient-selected HMBC experiment to observe long-range ¹H-¹³C correlations. The long-range coupling delay should be optimized (typically for J = 8-10 Hz).
-
NOESY: Acquire a phase-sensitive NOESY spectrum with a mixing time appropriate for small to medium-sized molecules (e.g., 300-800 ms).
-
-
Data Processing and Analysis:
-
Process the acquired data using appropriate window functions and perform Fourier transformation.
-
Analyze the cross-peaks in each spectrum to build up the molecular structure and determine the relative stereochemistry.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting common NMR signal interpretation issues.
Technical Support Center: Minimizing Batch-to-Batch Variability of Valeriana Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valeriana extracts. Our goal is to help you minimize batch-to-batch variability and ensure the consistency and quality of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in Valeriana extracts?
A1: Batch-to-batch variability in Valeriana extracts stems from a combination of factors related to the raw plant material, post-harvest processing, and the extraction process itself. Key sources include:
-
Raw Material Inconsistency: The chemical composition of Valeriana officinalis is significantly influenced by its genetic makeup, geographical origin, cultivation practices, climate, and harvest time.[1][2][3][4]
-
Post-Harvest Handling: Drying and storage conditions of the valerian root are critical. For instance, high temperatures during drying can degrade heat-sensitive compounds like valepotriates.[5] Optimal storage involves low humidity and cool temperatures to preserve the integrity of active constituents.[5]
-
Extraction Methodologies: The choice of solvent, temperature, and duration of the extraction process can lead to significant differences in the phytochemical profile of the final extract.[6][7][8][9]
-
Finished Product Storage: The stability of the extract post-production is also a factor. Improper storage can lead to the degradation of key compounds over time.[10][11]
Q2: How can I standardize my Valeriana raw material to reduce variability?
A2: Standardization of the raw material is a crucial first step. Consider the following:
-
Cultivated vs. Wild Plants: Whenever possible, use cultivated Valeriana officinalis from a single, reputable source. This minimizes the genetic and environmental variability often seen in wild-harvested plants.[12]
-
Adherence to Pharmacopoeial Standards: The European Pharmacopoeia, for example, sets standards for the minimum content of key constituents. For dried valerian root, this includes a minimum of 4 ml/kg of essential oil and 0.17% m/m of sesquiterpenic acids (calculated as valerenic acid).[1][12][13]
-
Comprehensive Supplier Qualification: Work with suppliers who can provide detailed certificates of analysis for each batch of raw material, including information on the plant part used, geographical origin, and harvesting time.
Q3: What are the recommended analytical methods for quality control of Valeriana extracts?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended method for the qualitative and quantitative analysis of key marker compounds in Valeriana extracts.[10][11][14][15] This technique is particularly useful for quantifying valerenic acid and its derivatives, which are often used as indicators of quality and potency.[16] High-Performance Thin-Layer Chromatography (HPTLC) can also be employed for quantification.[17]
Q4: How does the choice of extraction solvent affect the final extract composition?
A4: The polarity of the extraction solvent significantly impacts the phytochemical profile of the resulting extract. Aqueous (water-based) extracts will have a different composition compared to hydroalcoholic (ethanol-water) extracts.[6] For instance, the concentration of valepotriates is much lower in aqueous extracts than in hydroalcoholic extracts.[6] The concentration of ethanol (B145695) in a hydroalcoholic solvent also plays a key role; maximum extraction of valerenic acid and its derivatives is typically achieved with ethanol concentrations above 50%.[5]
Troubleshooting Guides
Issue 1: Inconsistent Valerenic Acid Content Across Batches
| Potential Cause | Troubleshooting Step |
| Variable Raw Material | 1. Source Valeriana officinalis root from a single, qualified supplier who can provide a certificate of analysis with each batch. 2. Ensure the raw material meets pharmacopoeial standards for sesquiterpenic acid content.[1][12][13] |
| Inconsistent Extraction Parameters | 1. Standardize the ethanol concentration, extraction temperature, and extraction time for all batches. 2. Monitor and record these parameters for every extraction to ensure consistency. |
| Degradation During Storage | 1. Store both the raw material and the final extract in controlled environments with low humidity and cool temperatures.[5] 2. Use appropriate packaging to protect the extract from light and air.[10][11] |
| Analytical Method Variability | 1. Validate your HPLC method for accuracy, precision, and linearity. 2. Use a certified reference standard for valerenic acid for accurate quantification. |
Issue 2: Unexpected Pharmacological or Biological Activity
| Potential Cause | Troubleshooting Step |
| Different Phytochemical Profile | 1. The extraction solvent may be the culprit. Aqueous and hydroalcoholic extracts can have different biological effects due to their distinct chemical compositions.[6] 2. Perform a comprehensive phytochemical analysis (e.g., HPLC fingerprinting) to compare the chemical profiles of different batches. |
| Degradation of Active Compounds | 1. Investigate the stability of your extract under your storage conditions. Degradation products may have different biological activities.[10][11] 2. Consider that ethanolic extracts tend to be more chemically stable than the crude plant material.[10] |
| Synergistic Effects of Multiple Compounds | The overall biological effect of Valeriana is thought to be due to the synergistic action of multiple components.[1] Minor variations in the concentration of several compounds could collectively lead to a significant change in activity. A holistic approach to quality control, such as chromatographic fingerprinting combined with multivariate analysis, is recommended.[4] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Valerenic Acids
This protocol provides a general methodology for the quantitative analysis of valerenic acid, acetoxyvalerenic acid, and hydroxyvalerenic acid in Valeriana extracts.
1. Sample Preparation:
- Accurately weigh approximately 1.0 g of the dried Valeriana extract.
- Dissolve the extract in 50.0 mL of methanol.
- Sonicate for 15 minutes and then centrifuge at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% phosphoric acid in water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 220 nm |
| Column Temperature | 30 °C |
3. Quantification:
- Prepare a stock solution of certified valerenic acid reference standard in methanol.
- Create a series of calibration standards by diluting the stock solution.
- Generate a calibration curve by plotting the peak area against the concentration of the standards.
- Calculate the concentration of valerenic acid in the sample by comparing its peak area to the calibration curve.
Data Presentation
Table 1: Factors Influencing Valerenic Acid Content
| Factor | Effect on Valerenic Acid Content | Reference |
| Plant Genetics | Different chemotypes of Valeriana officinalis exist with varying levels of valerenic acids. | [12] |
| Harvesting Time | The concentration of valerenic acids can change with the age of the plant. | [18] |
| Drying Temperature | High temperatures can lead to the degradation of some sesquiterpenoids. | [5] |
| Extraction Solvent | Higher ethanol concentrations (e.g., >50%) are more efficient at extracting valerenic acids. | [5] |
| Storage Conditions | Valerenic acids can degrade over time, especially under suboptimal storage conditions. | [10][11] |
Visualizations
Caption: A typical workflow for producing and quality controlling Valeriana extracts.
Caption: Key factors contributing to and mitigating batch-to-batch variability.
References
- 1. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. cjes.guilan.ac.ir [cjes.guilan.ac.ir]
- 4. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aqueous and Ethanolic Valeriana officinalis Extracts Change the Binding of Ligands to Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioactive Compounds of Underground Valerian Extracts and Their Effect on Inhibiting Metabolic Syndrome-Related Enzymes Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Stability control of valerian ground material and extracts: a new HPLC-method for the routine quantification of valerenic acids and lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. Chemical Diversity of Wild-Growing and Cultivated Common Valerian (Valeriana officinalis L. s.l.) Originating from Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Valeriana officinalis (Valerian) – review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 14. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. Valeriana officinalis Dry Plant Extract for Direct Compression: Preparation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mail.meddocsonline.org [mail.meddocsonline.org]
dealing with interfering compounds in "1-O-Methyljatamanin D" analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 1-O-Methyljatamanin D, an iridoid compound isolated from Valeriana jatamansi.[1][2][3] Given the complex phytochemical profile of this plant, analysts may encounter challenges with interfering compounds and matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds in the analysis of this compound from Valeriana jatamansi extracts?
A1: The most common interfering compounds are other structurally similar iridoids (valepotriates) and lignans (B1203133) that are abundant in Valeriana jatamansi.[2][3][4] These include various jatamanins, jatamanvaltrates, and valtrates, which may have similar retention times and mass-to-charge ratios, leading to co-elution and isobaric interference.[1][5][6]
Q2: My HPLC chromatogram shows poor resolution between my analyte peak and other peaks. What could be the cause?
A2: Poor resolution is often due to the co-elution of structurally related compounds. Iridoid isomers and epimers are common in Valeriana extracts and can be difficult to separate.[6] Optimization of the mobile phase gradient, temperature, and stationary phase chemistry is crucial for improving separation.
Q3: I am observing signal suppression or enhancement for this compound in my LC-MS analysis. What are the likely causes and how can I mitigate this?
A3: Signal suppression or enhancement, also known as matrix effects, is a common issue in LC-MS analysis of complex samples like plant extracts. Co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer source. To mitigate this, consider the following:
-
Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components.
-
Optimize Chromatography: Adjusting the HPLC gradient to better separate the analyte from the bulk of the matrix components can reduce ion suppression.
-
Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.
-
Employ an Internal Standard: The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects and variations in sample processing.
Q4: What are the typical MS/MS fragmentation patterns for iridoids like this compound?
Troubleshooting Guides
Issue 1: Co-eluting Peaks in HPLC-UV Analysis
Symptoms:
-
Broad or asymmetric peaks for this compound.
-
Inconsistent peak integration and poor reproducibility of quantitative results.
-
Shoulders on the main analyte peak.
Troubleshooting Workflow:
References
- 1. Iridoids from the roots of Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iridoids and lignans from Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iridoids and sesquiterpenoids from Valeriana jatamansi and their anti-influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneously characterization of multiple constituents in Valeriana jatamansi Jones using an online supercritical fluid extraction-high-performance liquid chromatography/supercritical fluid chromatography-mass spectrometry system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPCL Separation and quantitative determination of valepotriates from Valeriana kilimandascharica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iridoids and lignans from Valeriana officinalis and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the reproducibility of "1-O-Methyljatamanin D" bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to improve the reproducibility of bioassays involving 1-O-Methyljatamanin D, an iridoid compound isolated from Valeriana jatamansi.[1][2] This guide includes frequently asked questions, detailed troubleshooting advice, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a naturally occurring iridoid terpenoid.[1][3] Its physicochemical properties are summarized in the table below. Understanding these properties is crucial for proper handling and experimental design.
| Property | Value | Source |
| CAS Number | 54656-47-2 | [3][4] |
| Molecular Formula | C₁₁H₁₆O₄ | [3] |
| Molecular Weight | 212.24 g/mol | [3] |
| Appearance | Typically a solid at room temperature | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage (Powder) | 3 years at -20°C, 2 years at 4°C | [3] |
| Storage (In Solvent) | 6 months at -80°C, 1 month at -20°C | [3] |
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO).[3] For example, a 10 mM stock solution can be prepared and stored in small aliquots at -80°C to minimize freeze-thaw cycles, which can affect compound stability.[5] When preparing working solutions, ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What type of bioactivity has been reported for similar compounds from Valeriana jatamansi?
A3: Other iridoids and sesquiterpenoids isolated from Valeriana jatamansi have shown cytotoxic activities against various cancer cell lines, including HT29 (colon cancer), K562 (leukemia), and B16 (melanoma), as evaluated by the MTT assay.[2] Iridoids as a class have been investigated for a wide range of biological activities, including anti-inflammatory and neuroprotective effects.[6]
Q4: I am seeing a wide range of IC50 values for my compound in the same cell line across different experiments. Why is this happening?
A4: Significant variability in IC50 values is a common issue in natural product research.[7] Several factors can contribute to this, including:
-
Compound Purity and Stability: The purity of your compound batch can vary. Degradation due to improper storage or multiple freeze-thaw cycles can also reduce its effective concentration.[5][7]
-
Experimental Conditions: Minor differences in cell density, passage number, serum percentage in the media, and incubation times can significantly impact results.[7]
-
Assay Methodology: Inconsistencies in pipetting, reagent preparation, and the specific parameters used for data analysis and IC50 calculation can introduce variability.[8]
-
Cell Line Health: The health and metabolic state of your cells can fluctuate, affecting their response to the compound.
Experimental Workflow & Protocols
To promote consistency, a standardized workflow and a detailed protocol for a common cytotoxicity assay are provided below.
Caption: Standard workflow for a cell-based cytotoxicity bioassay.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies for assessing the cytotoxicity of natural products.[2]
1. Materials:
-
This compound
-
Human cancer cell line (e.g., HT29)
-
DMEM/RPMI-1640 medium with 10% FBS
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X working solution of this compound by serial dilution from your stock solution in culture medium. Include a vehicle control (medium with the same final DMSO concentration) and a positive control (e.g., doxorubicin).
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the 2X compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using a non-linear regression model.
Troubleshooting Guide
This guide addresses common problems encountered during bioassays with this compound.
Caption: A decision tree for troubleshooting inconsistent IC50 values.
Q: My IC50 values are consistently high or show no activity, but I expect to see an effect. What should I do?
A:
-
Verify Positive Control: First, ensure your positive control is working as expected. If not, the issue may lie with the assay system itself (e.g., reagents, cells).
-
Check Compound Integrity: The compound may have degraded. Use a fresh aliquot from a properly stored stock solution. If possible, verify the compound's integrity via analytical methods like LC-MS.
-
Assess Solubility: The compound might be precipitating out of the aqueous culture medium, reducing its effective concentration.[9] Visually inspect the wells under a microscope for any signs of precipitation after adding the compound. Consider using a formulation with a solubilizing agent if necessary, but be sure to include proper vehicle controls.[3]
-
Increase Incubation Time: The compound may be a slow-acting cytotoxic agent. Try extending the incubation period (e.g., to 96 hours) to see if activity emerges.
Q: I am observing edge effects in my 96-well plates. How can I minimize this?
A: Edge effects, where wells on the perimeter of the plate behave differently, are a common source of variability. To mitigate this:
-
Proper Plate Sealing: Ensure plates are sealed properly during incubation to prevent evaporation.
-
Humidified Incubation: Use a properly humidified incubator.
-
Plate Layout: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or medium to create a moisture barrier.
-
Randomize Sample Placement: Randomize the placement of your samples and controls on the plate to avoid systematic bias.
Quantitative Data Management
Consistent data recording is key to identifying sources of variability. Below is a sample table for tracking experimental parameters and results.
Table 1: Sample Experimental Log for IC50 Determination
| Experiment ID | Date | Cell Passage # | Seeding Density (cells/well) | Incubation Time (h) | Compound Batch # | IC50 (µM) | Std. Deviation |
| EXP-001 | 2025-10-15 | 8 | 8,000 | 48 | BATCH-A | 25.4 | 3.1 |
| EXP-002 | 2025-10-22 | 12 | 8,000 | 48 | BATCH-A | 42.1 | 5.5 |
| EXP-003 | 2025-11-05 | 9 | 10,000 | 48 | BATCH-A | 38.9 | 4.2 |
| EXP-004 | 2025-11-12 | 8 | 8,000 | 72 | BATCH-B | 19.8 | 2.5 |
This table illustrates how tracking key parameters can help identify causes of variability. For example, the difference between EXP-001 and EXP-002 could be related to the higher cell passage number.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxic and antibacterial activities of iridoids and sesquiterpenoids from Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Terpenoids | 54656-47-2 | Invivochem [invivochem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
cell line contamination issues in "1-O-Methyljatamanin D" experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-O-Methyljatamanin D. The focus is on addressing potential cell line contamination issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are seeing unexpected results in our cancer cell line experiments with this compound. Could cell line contamination be a factor?
Q2: What are the most common types of cell line contamination?
A2: The most common types of contamination in cell culture are:
-
Microbial contamination: This includes bacteria, fungi (yeast and mold), and mycoplasma.[1]
-
Cross-contamination: This occurs when a cell line is unintentionally overgrown by another, more aggressive cell line.[2][3] HeLa cells are a notorious and frequent contaminant.[3][4]
-
Chemical contamination: This can arise from impurities in media, serum, or water, as well as from endotoxins or plasticizers.[1]
Q3: How can we detect cell line contamination in our cultures?
A3: Detection methods vary depending on the type of contamination:
-
Visual Inspection: Regularly check your cultures under a microscope for changes in morphology, the presence of microbial contaminants, or sudden changes in growth rate.[5]
-
Microbial Testing: Use specific detection kits for mycoplasma (e.g., PCR-based assays or fluorescence staining) and culture methods for bacteria and fungi.[6]
-
Cell Line Authentication: To detect cross-contamination, cell line authentication is essential. The gold standard for human cell lines is Short Tandem Repeat (STR) profiling.[7] Other methods include karyotyping and isoenzyme analysis.[8]
Q4: What is Short Tandem Repeat (STR) profiling and how does it work?
A4: STR profiling is a technique used to generate a unique genetic fingerprint for a human cell line.[7] It involves the PCR amplification of multiple STR loci, which are short, repetitive DNA sequences that vary in length between individuals.[7][9] The resulting profile can be compared to a reference database to confirm the identity of the cell line.[7][9]
Q5: We have confirmed a contamination in our cell culture. What should we do?
A5: The best practice for any microbial or cross-contamination is to discard the contaminated culture immediately to prevent it from spreading to other cell lines in the laboratory.[1] For severe contamination, autoclaving the contaminated cells and materials is recommended.[6] After discarding, thoroughly disinfect the incubator, biosafety cabinet, and any other potentially contaminated equipment.[1][10] It is crucial to start a new culture from a frozen, authenticated stock.
Troubleshooting Guides
Guide 1: Troubleshooting Microbial Contamination
If you suspect microbial contamination in your cultures being treated with this compound, follow these steps:
-
Quarantine: Immediately isolate the suspected culture to prevent cross-contamination to other flasks.
-
Microscopic Examination: Carefully examine the culture under a microscope for signs of bacteria (small, motile particles), yeast (budding, oval-shaped cells), or mold (filamentous structures).[1]
-
Identify the Contaminant: If the contaminant is not immediately obvious, you can use Gram staining for bacteria or culture methods on appropriate agar (B569324) plates for fungi.[6]
-
Action: For heavy contamination, the recommended course of action is to discard the culture.[1] For mild bacterial contamination, a temporary solution can be to wash the cells with PBS and treat with a high concentration of penicillin/streptomycin, but this is not a long-term solution.[1] Antifungal agents like amphotericin B can be used for yeast and mold, but they can also be toxic to the cells.[1][6]
-
Prevention: Review your aseptic technique and ensure all reagents are sterile.[5][10] It is also good practice to aliquot media and supplements to reduce the risk of contaminating stock solutions.[1]
Table 1: Common Microbial Contaminants and Their Characteristics
| Contaminant | Microscopic Appearance | Medium Appearance | Recommended Action |
| Bacteria | Small, spherical, or rod-shaped moving particles. | Turns yellowish and cloudy. | Discard culture; for mild cases, wash with PBS and use 10x penicillin/streptomycin temporarily.[1] |
| Yeast | Round or oval budding cells. | Initially clear, may become yellowish over time. | Discard culture; amphotericin B or fluconazole (B54011) can be used but are often toxic to cells.[1] |
| Mold | Thin, thread-like filamentous structures (hyphae). | Initially unchanged, may become cloudy or fuzzy. | Discard culture. |
Guide 2: Investigating Cell Line Cross-Contamination
If your experimental results with this compound are irreproducible or inconsistent with published findings for the cell line you believe you are using, consider the possibility of cross-contamination.
Experimental Workflow for Cell Line Authentication
Caption: Workflow for investigating suspected cell line cross-contamination.
Table 2: Interpreting STR Profile Match Results
| Percent Match to Reference Profile | Interpretation | Recommended Action |
| ≥ 80% | The cell line is considered authentic. | Proceed with experiments. |
| 56% - 79% | The cell line may be related to the reference or could be a mixture. | Further investigation is required. Consider obtaining a new stock. |
| ≤ 55% | The cell line is not related to the reference and is likely a contaminant. | Discard the cell line and obtain a new, authenticated stock. |
Note: The percentage match criteria are based on consensus guidelines such as those from ATCC (ASN-0002).[7]
Detailed Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
-
Sample Preparation: Collect 1 mL of the cell culture supernatant from a culture that is 70-80% confluent.
-
DNA Extraction: Use a commercial DNA extraction kit suitable for cell culture supernatants to isolate potential mycoplasma DNA.
-
PCR Amplification: Perform PCR using a mycoplasma-specific primer set that targets the 16S rRNA gene. Include a positive control (mycoplasma DNA) and a negative control (sterile water).
-
Gel Electrophoresis: Run the PCR products on a 1.5% agarose (B213101) gel.
-
Interpretation: A band of the expected size in the sample lane indicates mycoplasma contamination.
Protocol 2: Cell Line Authentication by STR Profiling
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from a fresh pellet of your cultured cells using a standard DNA extraction kit.
-
PCR Amplification: Use a commercial STR profiling kit (e.g., Promega GenePrint® systems) to amplify multiple STR loci simultaneously in a multiplex PCR reaction.[9]
-
Fragment Analysis: The fluorescently labeled PCR products are separated by size using capillary electrophoresis.[7]
-
Data Analysis: The resulting electropherogram is analyzed using specialized software to determine the alleles present at each STR locus.[7] This generates a unique genetic profile for the cell line.
-
Database Comparison: Compare the generated STR profile with the reference profile for that cell line from a reputable cell bank or database.
Preventing Contamination in Your Laboratory
Proactive measures are the most effective way to deal with cell line contamination.
Workflow for Preventing Cell Line Contamination
Caption: Best practices for preventing cell line contamination.
By implementing these best practices, you can significantly reduce the risk of cell line contamination and ensure the validity and reproducibility of your research with this compound.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. List of contaminated cell lines - Wikipedia [en.wikipedia.org]
- 3. cellbank.nibn.go.jp [cellbank.nibn.go.jp]
- 4. Chemical alternative for cell identification and cross-contamination detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. cellculturedish.com [cellculturedish.com]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. Cell Line Authentication Resources [worldwide.promega.com]
- 10. corning.com [corning.com]
Validation & Comparative
Comparative Bioactivity of Valeriana Iridoids: A Guide for Researchers
A comprehensive analysis of the biological activities of iridoids isolated from Valeriana species, with a focus on anti-inflammatory and cytotoxic properties. This guide presents key experimental data, detailed protocols, and visual representations of associated signaling pathways to support drug discovery and development professionals.
Introduction
Iridoids are a class of monoterpenoids widely distributed in the plant kingdom, with a significant presence in the Valeriana genus. These compounds are recognized for a broad spectrum of biological activities, including neuroprotective, anti-inflammatory, and cytotoxic effects. While numerous iridoids have been isolated and characterized from various Valeriana species, a direct comparative analysis of their bioactivities is often challenging due to variations in experimental methodologies across different studies. This guide aims to provide a comparative overview of the bioactivity of selected Valeriana iridoids, with a particular focus on those from Valeriana jatamansi.
It is important to note that a comprehensive search of the scientific literature did not yield any specific bioactivity data for 1-O-Methyljatamanin D . Therefore, this guide will focus on other well-characterized iridoids from Valeriana jatamansi for which quantitative experimental data is available.
Comparative Analysis of Bioactivity
The primary bioactivities reported for Valeriana iridoids are anti-inflammatory and cytotoxic effects. The following tables summarize the quantitative data for a selection of 3,8-epoxy iridoids isolated from Valeriana jatamansi.
Anti-inflammatory Activity
The anti-inflammatory potential of Valeriana iridoids is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Table 1: Inhibitory Effects of Valeriana jatamansi Iridoids on NO Production
| Compound | IC50 (µM)[1] |
| Jatamanin R | > 50 |
| Jatamanin S | > 50 |
| Jatamanin T | > 50 |
| Jatamanin U | > 50 |
| 8-O-acetyl-patrinoside aglycone | > 50 |
| Jatamanvaltrate S | 15.8[1] |
| Jatamanin B | > 50 |
| Jatamanin F | 4.6[1] |
| 1-O-acetyl-jatamanin F | > 50 |
IC50: The half maximal inhibitory concentration.
Cytotoxic Activity
The cytotoxic effects of these iridoids have been evaluated against various cancer cell lines, with glioma stem cells being a notable target.
Table 2: Cytotoxic Effects of Valeriana jatamansi Iridoids on Glioma Stem Cells (IC50 in µg/mL)
| Compound | GSC-18# | GSC-3# | GSC-12# |
| Jatamanin R | >50 | >50 | >50 |
| Jatamanin S | >50 | >50 | >50 |
| Jatamanin T | >50 | >50 | >50 |
| Jatamanin U | >50 | >50 | >50 |
| 8-O-acetyl-patrinoside aglycone | >50 | >50 | >50 |
| Jatamanvaltrate S | >50 | >50 | >50 |
| Jatamanin B | >50 | >50 | >50 |
| Jatamanin F | 1.351[1] | 10.88[1] | >50 |
| 1-O-acetyl-jatamanin F | 4.439[1] | 6.348[1] | 13.45[1] |
IC50: The half maximal inhibitory concentration.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
Nitric Oxide (NO) Inhibition Assay
This assay evaluates the anti-inflammatory activity of compounds by measuring the inhibition of NO production in LPS-stimulated murine macrophage RAW 264.7 cells.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
The cells are then pre-treated with various concentrations of the test compounds for 1 hour.
-
Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours.
-
The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The percentage of NO inhibition is calculated relative to LPS-treated control cells.
-
The IC50 value is determined from the dose-response curve.
-
Cytotoxicity Assay against Glioma Stem Cells
The cytotoxic effects of the iridoids are determined using a standard cell viability assay, such as the MTT or SRB assay.
-
Cell Culture: Human glioma stem cells (GSC-18#, GSC-3#, GSC-12#) are cultured in appropriate stem cell medium.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a suitable density.
-
After 24 hours, the cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay (e.g., MTT or SRB).
-
For the MTT assay, MTT solution is added to each well, and after incubation, the formazan (B1609692) crystals are dissolved in a solubilization buffer. The absorbance is read at a specific wavelength (e.g., 570 nm).
-
For the SRB assay, cells are fixed with trichloroacetic acid, stained with sulforhodamine B, and the bound dye is solubilized. The absorbance is read at a specific wavelength (e.g., 510 nm).
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
-
Signaling Pathways and Experimental Workflow
Visualizing the underlying mechanisms and experimental processes can provide a clearer understanding of the bioactivity of these compounds.
Caption: Workflow for isolating and evaluating Valeriana iridoids.
Caption: Inhibition of the NF-κB pathway by Valeriana iridoids.
Conclusion
The iridoids from Valeriana jatamansi, particularly Jatamanin F and 1-O-acetyl-jatamanin F, exhibit potent cytotoxic activity against glioma stem cells. Additionally, Jatamanin F and Jatamanvaltrate S demonstrate significant anti-inflammatory effects by inhibiting nitric oxide production. These findings highlight the therapeutic potential of Valeriana iridoids in oncology and inflammatory diseases. Further research, including in vivo studies and investigation into their mechanisms of action, is warranted to fully elucidate their pharmacological profiles and potential for clinical development. The lack of available bioactivity data for this compound underscores the need for comprehensive screening of all isolated natural products to uncover their potential therapeutic value.
References
A Comparative Analysis of the Neuroprotective Potential of 1-O-Methyljatamanin D and Valerenic Acid
For Immediate Release
In the landscape of neuroprotective agent discovery, natural compounds derived from medicinal plants continue to be a promising frontier. Among these, constituents of the Valeriana species have garnered significant attention. This guide provides a detailed comparison of the neuroprotective effects of two such compounds: 1-O-Methyljatamanin D, a sesquiterpenoid from Valeriana jatamansi, and valerenic acid, a well-studied component of Valeriana officinalis. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data on their mechanisms of action and efficacy.
While extensive research is available for valerenic acid, data specifically on this compound is limited. Therefore, this guide draws comparisons based on studies of structurally related compounds and extracts from Valeriana jatamansi to infer the potential activities of this compound, contrasting them with the more robustly documented effects of valerenic acid.
Introduction to the Compounds
Valerenic Acid is a sesquiterpenoid and a key bioactive component of Valeriana officinalis. It is widely recognized for its anxiolytic and sedative properties, which are primarily attributed to its modulation of the gamma-aminobutyric acid (GABA) system.[1][2] Recent research has expanded its profile to include significant neuroprotective activities, particularly in models of neuroinflammation and neurodegenerative diseases.[3][4][5]
This compound is a kessane-type sesquiterpenoid found in Valeriana jatamansi. It belongs to a class of compounds that, along with iridoids, contribute to the neuropharmacological profile of this plant species.[6] While direct studies on the neuroprotective effects of this compound are scarce, research on related compounds from V. jatamansi and other Valeriana species suggests potential roles in promoting neuronal health and protecting against neuronal damage.[1]
Comparative Analysis of Neuroprotective Effects
Mechanism of Action
The neuroprotective mechanisms of valerenic acid are multifaceted, involving anti-inflammatory, antioxidant, and neuromodulatory pathways. In contrast, the mechanisms of this compound are less defined and are largely inferred from studies on related sesquiterpenoids and iridoids.
Valerenic Acid:
-
Anti-Neuroinflammatory Action: Valerenic acid has been shown to suppress neuroinflammation in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[3][4] This is achieved by significantly reducing the levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α), and Interferon-γ (IFN-γ).[3][4] It also attenuates the activation of astrocytes, as indicated by a decrease in Glial Fibrillary Acidic Protein (GFAP).[3]
-
Serotonergic System Modulation: Molecular docking studies suggest that valerenic acid acts as an agonist at the 5-HT5A serotonin (B10506) receptor.[4][7] This interaction is proposed to be a key mechanism for modulating neuroinflammatory processes, potentially through the inhibition of the cAMP-dependent pathway and/or the NF-κB pathway.[7]
-
GABAergic Modulation: A primary mechanism for valerenic acid's neurological effects is its interaction with GABAA receptors.[1][2] It can modulate these receptors to enhance GABAergic inhibition, which helps in reducing neuronal hyperexcitability, a common factor in neurodegenerative conditions.[2][8][9]
-
Antioxidant and Anti-apoptotic Effects: Valeric acid (a related compound) has been shown to protect dopaminergic neurons by suppressing oxidative stress and modulating autophagy pathways in a rotenone-induced Parkinson's model.[10] It prevents lipid peroxidation and restores the levels of key antioxidant enzymes.[10]
This compound (Inferred from related compounds):
-
Neurite Outgrowth Promotion: Sesquiterpenoids isolated from Valeriana amurensis, which are structurally related to kessane-type compounds, have demonstrated the ability to promote nerve growth factor (NGF)-mediated neurite outgrowth in PC12 cells.[1] This suggests a potential role in neuronal regeneration and repair.
-
Acetylcholinesterase Inhibition: Iridoids and other compounds from Valeriana jatamansi and related species have shown inhibitory activity against acetylcholinesterase (AChE).[11] AChE inhibition is a key therapeutic strategy in managing Alzheimer's disease.
-
Calcium Channel Inhibition: Iridoids from V. jatamansi have been found to inhibit N-type voltage-gated calcium channels (Cav2.2), which may contribute to analgesic and anticonvulsant effects, and by extension, neuroprotection by preventing calcium overload.[12]
Signaling Pathway for Valerenic Acid in Neuroinflammation
Caption: Proposed anti-neuroinflammatory pathway of Valerenic Acid.
Quantitative Data on Neuroprotective Efficacy
The following tables summarize the available quantitative data from experimental studies.
Table 1: Anti-inflammatory Effects of Valerenic Acid in MPTP-Induced Parkinson's Disease Model
| Parameter | Control Group | MPTP-Treated Group | MPTP + Valerenic Acid | Reference |
|---|---|---|---|---|
| IL-1β (pg/mg protein) | ~25 | ~140 | ~60 | [4] |
| IL-6 (pg/mg protein) | ~40 | ~175 | ~80 | [4] |
| TNF-α (pg/mg protein) | ~30 | ~130 | ~55 | [4] |
| IFN-γ (pg/mg protein) | ~50 | ~200 | ~90 | [4] |
Data are approximated from graphical representations in the cited literature and demonstrate a significant reduction in pro-inflammatory cytokines with valerenic acid treatment.
Table 2: Effects of Valerenic Acid on Monoamine Turnover in Mouse Hippocampus-Amygdala
| Treatment Group | 5-HIAA/5-HT Ratio | MHPG-SO4/NE Ratio | Reference |
|---|---|---|---|
| Control | 0.87 ± 0.02 | 0.76 ± 0.04 | [13] |
| Psychological Stress | 1.15 ± 0.05 | 1.05 ± 0.06 | [13] |
| Psychological Stress + VA (0.5 mg/kg) | 0.95 ± 0.04 | 0.85 ± 0.05 | [13] |
VA administration mitigates the stress-induced increase in serotonin (5-HT) and norepinephrine (B1679862) (NE) turnover.
Table 3: Neuroprotective Activity of Sesquiterpenoids from Valeriana
| Compound/Extract | Assay | Concentration | Result | Reference |
|---|---|---|---|---|
| Kessane-type Sesquiterpenoids | NGF-induced neurite outgrowth in PC12 cells | 10 µM | 12-14% differentiation rate | [1] |
| Iridoids from P. scabiosaefolia | Acetylcholinesterase Inhibition | 50 µM | >60% inhibition | [11] |
Data for this compound is not specifically available. This table shows data for related compounds.
Detailed Experimental Protocols
Protocol 1: Evaluation of Anti-Neuroinflammatory Effects of Valerenic Acid
-
Model: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease.[3]
-
Animals: C57BL/6J mice.
-
Treatment: Mice were administered valerenic acid co-treated with MPTP.
-
Procedure:
-
MPTP is administered to induce dopaminergic neurodegeneration and neuroinflammation.
-
Valerenic acid is administered concurrently.
-
After the treatment period, brain tissues (specifically the mesencephalon area) are collected.
-
Cytokine Quantification: Tissue homogenates are prepared, and the levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, IFN-γ) are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[3]
-
Western Blot Analysis: Protein expression of Tyrosine Hydroxylase (TH, a marker for dopaminergic neurons) and Glial Fibrillary Acidic Protein (GFAP, a marker for astrocyte activation) is evaluated by Western blot to assess neurodegeneration and gliosis.[3]
-
Caption: Workflow for assessing anti-neuroinflammatory effects.
Protocol 2: Neurite Outgrowth Assay
-
Model: Pheochromocytoma (PC12) cells, which differentiate into neuron-like cells in the presence of Nerve Growth Factor (NGF).[1]
-
Treatment: Compounds of interest (e.g., kessane-type sesquiterpenoids) are added to the cell culture medium.
-
Procedure:
-
PC12 cells are seeded in collagen-coated culture plates.
-
The cells are primed with a low concentration of NGF.
-
The test compound (at a specific concentration, e.g., 10 µM) is added to the medium along with NGF.
-
Cells are incubated for a defined period (e.g., 48 hours).
-
Microscopic Analysis: The morphology of the cells is observed under a microscope. Cells bearing neurites longer than the diameter of the cell body are counted as differentiated.
-
Quantification: The percentage of differentiated cells is calculated by dividing the number of differentiated cells by the total number of cells in several randomly chosen fields.
-
Conclusion
The available evidence strongly supports the neuroprotective potential of valerenic acid , primarily through its potent anti-neuroinflammatory, serotonergic, and GABAergic modulating activities. Experimental data provides a clear mechanism and quantifiable efficacy in preclinical models of neurodegeneration.
In contrast, the neuroprotective profile of This compound is not yet clearly defined in the scientific literature. Based on the activities of structurally related kessane-type sesquiterpenoids and other compounds from Valeriana jatamansi, it is plausible that this compound may contribute to neuroprotection by promoting neuronal repair and inhibiting acetylcholinesterase. However, without direct experimental evidence, this remains speculative.
For researchers and drug development professionals, valerenic acid represents a more developed lead compound with a well-documented mechanism of action. Future research should focus on direct investigations of this compound and other specific constituents of V. jatamansi to elucidate their individual contributions to neuroprotection and to determine if they offer synergistic or alternative therapeutic pathways to those of valerenic acid.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. "Effect of valerenic acid on neuroinflammation in a MPTP-induced mouse model of Parkinson's disease" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conessine | CAS:546-06-5 | Potent and selective H3 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective properties of Valeriana officinalis extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Valerenic Acid Protects Against Physical and Psychological Stress by Reducing the Turnover of Serotonin and Norepinephrine in Mouse Hippocampus-Amygdala Region - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactive Potential of 1-O-Methyljatamanin D and Related Compounds from Valeriana jatamansi
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactive compound 1-O-Methyljatamanin D, alongside other prominent bioactive constituents isolated from Valeriana jatamansi. Due to the limited specific experimental data on this compound, this guide broadens its scope to include better-characterized compounds from the same plant, offering a valuable comparative context for researchers. The focus is on three key areas of bioactivity: cytotoxicity, anti-inflammatory effects, and neuroprotection. We present quantitative data, detailed experimental protocols, and visual diagrams of associated signaling pathways to facilitate objective comparison and inform future research and drug development efforts.
Introduction to Valeriana jatamansi and its Bioactive Compounds
Valeriana jatamansi, commonly known as Indian Valerian, is a perennial herb that has been a staple in traditional medicine systems for centuries. It is a rich source of a diverse array of bioactive compounds, including iridoids, sesquiterpenoids, lignans, and flavonoids. These compounds have been reported to possess a wide range of pharmacological properties, such as neuroprotective, anti-inflammatory, cytotoxic, and sedative effects. Among the numerous compounds isolated from this plant, this guide will focus on Valejatanin A for its cytotoxic properties and Valerenic Acid for its anti-inflammatory and neuroprotective activities, placing them in context with the less-studied this compound and established therapeutic agents.
Cytotoxicity
Several compounds from Valeriana jatamansi have demonstrated significant cytotoxic activity against various cancer cell lines. This has prompted interest in their potential as anticancer agents.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of selected compounds from Valeriana jatamansi compared to Doxorubicin, a standard chemotherapeutic drug.
| Compound | Cell Line | IC50 (µM) | Reference |
| Valejatanin A | HT29 (Colon Cancer) | ~104.0 | [1] |
| K562 (Leukemia) | ~71.6 | [1] | |
| B16 (Melanoma) | ~16.6 | [1] | |
| Valtrate | MDA-MB-231 (Breast Cancer) | Not explicitly stated, but showed significant activity | [2] |
| MCF-7 (Breast Cancer) | Not explicitly stated, but showed significant activity | [2] | |
| Doxorubicin (Standard) | HT29 (Colon Cancer) | 0.75 | [3] |
| K562 (Leukemia) | Not specified in provided results | ||
| B16 (Melanoma) | Not specified in provided results |
Note: The IC50 value for Valejatanin A was reported in µg/mL and has been converted to µM for comparison, assuming a molecular weight of approximately 213 g/mol .
Mechanism of Action: Apoptosis Induction by Valtrate
Valtrate, another iridoid from Valeriana jatamansi, has been shown to induce apoptosis in breast cancer cells.[2] The proposed mechanism involves the downregulation of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.
Caption: Valtrate-induced apoptosis pathway.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Compounds from Valeriana jatamansi have been investigated for their ability to modulate inflammatory responses.
Comparative Anti-inflammatory Data
The following table presents the anti-inflammatory activity of Valerenic Acid, a prominent sesquiterpenoid from Valeriana species, in comparison to Indomethacin, a standard nonsteroidal anti-inflammatory drug (NSAID). The data is based on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | Assay | IC50 (µM) | Reference |
| Valerenic Acid | NO Inhibition (RAW 264.7) | Data not available in a comparable format | |
| Indomethacin (Standard) | NO Inhibition (RAW 264.7) | ~60.88 | [4] |
Mechanism of Action: Modulation of Inflammatory Pathways
Valerenic acid has been shown to exert its anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This is thought to occur through the modulation of the NF-κB signaling pathway.
Caption: LPS-induced NF-κB signaling pathway.
Neuroprotective Effects
The neuroprotective properties of Valeriana jatamansi constituents are of significant interest for the potential treatment of neurodegenerative diseases.
Comparative Neuroprotective Data
Direct comparative IC50 values for neuroprotection are not as standardized as those for cytotoxicity or inflammation. However, studies have demonstrated the neuroprotective potential of Valerenic Acid.
| Compound | Model | Effect | Reference |
| Valerenic Acid | Rotenone-induced PD model (in vivo) | Suppressed oxidative stress and neuroinflammation | [5] |
| ICV STZ-induced dementia model (in vivo) | Ameliorated neurodegeneration | [6] |
Mechanism of Action: Modulation of Neurotransmitter Systems and Anti-inflammatory Action
Valerenic acid is believed to exert its neuroprotective effects through multiple mechanisms. It has been shown to reduce the turnover of serotonin (B10506) and norepinephrine (B1679862) in the hippocampus and amygdala. Furthermore, its anti-inflammatory properties, as discussed previously, likely contribute to its neuroprotective capacity by mitigating neuroinflammation, a common feature of neurodegenerative disorders.
Caption: Neuroprotective mechanisms of Valerenic Acid.
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound.
-
MTT Addition: Following the desired incubation period with the compound, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2).
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Allow the plate to stand overnight in the incubator. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[1]
Caption: MTT assay workflow.
Griess Assay for Nitric Oxide (NO) Production
This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Sample Collection: Collect cell culture supernatant from cells treated with the test compounds and/or LPS.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of Reagent A (e.g., sulfanilamide (B372717) in phosphoric acid) and Reagent B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Reaction: Add 50 µL of the cell culture supernatant to a 96-well plate. Add 50 µL of Griess Reagent I and 50 µL of Griess Reagent II to each well.
-
Incubation: Incubate the plate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve.[7]
Caption: Griess assay workflow.
Neuronal Cell Viability Assay
A common method to assess neuroprotection is to measure the viability of neuronal cells after exposure to a neurotoxin with and without the test compound.
-
Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period.
-
Toxin Exposure: Induce neuronal damage by adding a neurotoxin (e.g., rotenone, MPP+, or glutamate).
-
Viability Assessment: After the desired incubation time, assess cell viability using an appropriate method, such as the MTT assay (as described above) or a calcein-AM assay, which measures the esterase activity in live cells.[8]
-
Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the test compound to determine the neuroprotective effect.
Caption: Neuroprotection assay workflow.
Conclusion
While specific data on this compound remains limited, this guide demonstrates that Valeriana jatamansi is a promising source of bioactive compounds with significant cytotoxic, anti-inflammatory, and neuroprotective potential. Compounds like Valejatanin A and Valerenic Acid show considerable activity in preclinical models. Further research is warranted to fully elucidate the therapeutic potential of these and other compounds from this valuable medicinal plant, including the less-characterized this compound. The provided protocols and pathway diagrams serve as a foundation for researchers to design and execute further investigations in this area.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Valtrate from Valeriana jatamansi Jones induces apoptosis and inhibits migration of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Bioanalytical Methods for Diterpenoid Quantification
Disclaimer: Extensive searches for validated analytical methods for "1-O-Methyljatamanin D" did not yield specific cross-validation or single-method validation studies in the public domain. To fulfill the structural and content requirements of this guide, a comparative analysis of two validated methods for a similar diterpenoid, Columbin (B190815) , is presented as an illustrative example. The methodologies and data herein are based on published pharmacokinetic studies.
This guide provides a detailed comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the quantification of Columbin in biological matrices. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance and protocols of these methods to aid in the selection of an appropriate analytical strategy.
Performance Comparison of Analytical Methods
The following tables summarize the key validation parameters for two published methods for Columbin quantification. Method A refers to a High-Performance Liquid Chromatography (HPLC)-MS/MS method, while Method B utilizes an Ultra-High-Performance Liquid Chromatography (UPLC)-MS/MS system, offering enhanced speed and sensitivity.
Table 1: Method Validation and Performance Parameters
| Parameter | Method A: HPLC-MS/MS (Shi et al., 2007) | Method B: UPLC-MS/MS (2015) |
| Linearity Range | 5 - 5000 ng/mL | 1.22 - 2500 nM (approx. 0.43 - 875 ng/mL) |
| Correlation Coefficient (r) | > 0.999[1] | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL (13.9 nM)[2] | 1.22 nM (approx. 0.43 ng/mL)[2][3] |
| Lower Limit of Detection (LLOD) | Not Reported | 0.6 nM |
| Precision (RSD%) | Not explicitly detailed in abstract | Intra- and Inter-day variance < 15%[3][4] |
| Accuracy | Not explicitly detailed in abstract | 85 - 115%[3][4] |
| Extraction Recovery | Not Reported | 76.3% - 84.1%[2] |
| Matrix Effect | Not Reported | No measurable interference[2] |
| Sample Volume | 100 µL rat plasma[1][2] | 50 µL rat blood[2][3][4] |
| Analysis Time | Not explicitly detailed in abstract | < 3.0 minutes[3][4] |
Experimental Protocols
Detailed methodologies for sample preparation, chromatography, and mass spectrometry for each method are provided below.
Method A: HPLC-MS/MS (Shi et al., 2007)
This method was developed for pharmacokinetic studies of Columbin in rats.[1]
2.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of a rat plasma sample, add the internal standard.
-
Perform liquid-liquid extraction using methyl tert-butyl ether.[1][2]
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in 100 µL of methanol (B129727) prior to injection.[1]
2.2. Chromatographic Conditions
-
System: High-Performance Liquid Chromatography (HPLC)
-
Analytical Column: Luna reversed-phase C18 (5 µm, 100 x 2.0 mm)[1]
-
Guard Column: SB-C18 (5 µm, 20 x 4.0 mm)[1]
-
Mobile Phase: Methanol and water (80:20, v/v) containing 25 mmol/L ammonium (B1175870) acetate (B1210297) (NH₄Ac).[1]
-
Flow Rate: Not specified.
2.3. Mass Spectrometry Conditions
-
Detector: Tandem Mass Spectrometer (MS/MS)
-
Ionization Mode: Not specified (typically Electrospray Ionization - ESI).
-
Scan Mode: Not specified (typically Multiple Reaction Monitoring - MRM).
Method B: UPLC-MS/MS (Published 2015)
This method offers improved sensitivity and requires a smaller sample volume compared to the earlier HPLC-based method.[2][3][4]
2.1. Sample Preparation (Protein Precipitation)
-
To 50 µL of a blood sample, add methanol for protein precipitation.[3][4]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for injection. Note: This one-step protein precipitation is simpler and uses acetonitrile (B52724) as the extraction solvent, which is also a mobile phase component, improving compatibility.[2]
2.2. Chromatographic Conditions
-
System: Ultra-High-Performance Liquid Chromatography (UPLC)[4]
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient not specified).[3][4]
-
Flow Rate: Not specified.
2.3. Mass Spectrometry Conditions
Workflow and Logic Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows for each analytical method.
Caption: Workflow for Columbin analysis using Method A (HPLC-MS/MS).
Caption: Workflow for Columbin analysis using Method B (UPLC-MS/MS).
References
- 1. Quantitative LC/MS/MS method and pharmacokinetic studies of columbin, an anti-inflammation furanoditerpen isolated from Radix Tinosporae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Iridoids from Different Valeriana Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, the genus Valeriana represents a rich source of bioactive iridoids, particularly valepotriates, which are noted for their sedative and anxiolytic properties. However, the iridoid content and composition can vary significantly among different Valeriana species, influencing their therapeutic potential. This guide provides a comparative overview of iridoid distribution, detailed experimental protocols for their analysis, and a look into their biosynthesis.
The chemical makeup of Valeriana species is diverse, with over 130 iridoids identified to date.[1] These compounds, primarily found in the roots and rhizomes, are largely responsible for the plants' medicinal effects.[2] The most prominent group of iridoids in Valeriana are the valepotriates, which are triesters of polyalcohols with a cyclopenta-[c]-pyran skeleton. Key valepotriates include valtrate (B1682818), isovaltrate (B191620), and acevaltrate.[3]
Comparative Analysis of Iridoid Content
The concentration of specific iridoids varies considerably across different Valeriana species and even within the same species depending on geographical location and environmental factors. This variation underscores the importance of standardized analytical methods for quality control and drug development. Below is a summary of quantitative data from various studies.
| Valeriana Species | Iridoid | Plant Part | Concentration (% of Dry Weight) | Reference |
| V. jatamansi | Valtrate | Roots | 0.08 - 0.25 | [4] |
| V. jatamansi | Dihydrovaltrate | Roots & Rhizomes | Highest among tested species | [1] |
| V. jatamansi | Acetyl-valepotriate | Roots & Rhizomes | Highest among tested species | [1] |
| V. officinalis | Valtrate | Roots | Not detected - 0.02 | [5] |
| V. officinalis | Isovaltrate | Roots | Not detected - 0.03 | [5] |
| V. officinalis | Acevaltrate | Roots | Not detected | [5] |
| V. officinalis | Valepotriates (total) | Roots & Rhizomes | 0.5 - 2.0 | [2] |
| V. officinalis var. latifolia | Valepotriate | Roots & Rhizomes | Lower than V. jatamansi & V. officinalis | [1] |
| V. kilimandascharica | Isovaltrate/Valtrate | Leaves | 5.89 | [6] |
| V. kilimandascharica | Isovaltrate/Valtrate | Flowers | 3.84 | [6] |
| V. kilimandascharica | Isovaltrate/Valtrate | Stems | 3.17 | [6] |
| V. kilimandascharica | Isovaltrate/Valtrate | Rhizomes | 5.15 | [6] |
| V. fauriei | Patrinoside | Rhizomes & Roots | 0.012 | [7] |
| V. fauriei | Kanokoside D | Rhizomes & Roots | 0.0022 | [7] |
Experimental Protocols
Accurate quantification of iridoids is crucial for comparative studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.
Protocol 1: Extraction of Iridoids from Valeriana Plant Material
This protocol outlines a general procedure for the extraction of iridoids from the roots and rhizomes of Valeriana species.
-
Plant Material Preparation: Air-dry the collected roots and rhizomes at a temperature below 35°C to prevent degradation of thermolabile compounds. Once dried, grind the material into a fine powder.
-
Extraction:
-
Weigh a precise amount of the powdered plant material (e.g., 1 gram).
-
Place the powder in a suitable vessel and add a measured volume of solvent. A common solvent system is 70:30 acetonitrile (B52724):water or methanol.[4]
-
Sonicate the mixture for approximately 30-45 minutes to ensure thorough extraction.[8]
-
Alternatively, macerate the plant material in the solvent for 24 hours at room temperature.
-
-
Filtration and Concentration:
-
Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid plant material.
-
For further purification, the extract can be passed through a 0.45 µm syringe filter.[8]
-
If necessary, concentrate the extract under reduced pressure using a rotary evaporator.
-
Protocol 2: Quantification of Iridoids by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of iridoids using HPLC.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler is required.
-
Mobile Phase: A common mobile phase for separating valepotriates is an isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[4] Gradient elution may be necessary for separating a wider range of iridoids.
-
Standard Preparation:
-
Prepare stock solutions of certified reference standards (e.g., valtrate, isovaltrate, acevaltrate) in the mobile phase at a known concentration.
-
Create a series of calibration standards by serially diluting the stock solutions to cover a range of concentrations.
-
-
Chromatographic Conditions:
-
Analysis and Quantification:
-
Inject the prepared sample extracts and calibration standards into the HPLC system.
-
Identify the iridoid peaks in the sample chromatograms by comparing their retention times with those of the reference standards.
-
Construct a calibration curve by plotting the peak area of each standard against its concentration.
-
Quantify the amount of each iridoid in the samples by interpolating their peak areas on the calibration curve.
-
Visualizing Key Processes
To better understand the context of iridoid analysis, the following diagrams illustrate the biosynthetic pathway and a typical experimental workflow.
Conclusion
The comparative analysis of iridoids in different Valeriana species is a critical step in the development of standardized herbal medicines and novel therapeutic agents. The significant variation in the content of key bioactive compounds like valtrate and isovaltrate highlights the need for rigorous phytochemical profiling. The experimental protocols and biosynthetic context provided in this guide offer a foundational framework for researchers to conduct such comparative studies, ultimately contributing to a deeper understanding and utilization of the medicinal properties of the Valeriana genus.
References
- 1. Chemical Components and Cardiovascular Activities of Valeriana spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. HPCL Separation and quantitative determination of valepotriates from Valeriana kilimandascharica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Proliferative Effects of Iridoids from Valeriana fauriei on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. storage.googleapis.com [storage.googleapis.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Neuroprotective Mechanisms of 1-O-Methyljatamanin D and Known Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative neuroprotective mechanism of action of 1-O-Methyljatamanin D against a selection of well-established neuroprotective agents. While direct experimental data on this compound is limited, its proposed mechanism is inferred from studies on related iridoid compounds isolated from Valeriana jatamansi. This guide aims to contextualize its potential therapeutic action by comparing it with agents that have well-defined molecular pathways, including activators of the Nrf2 antioxidant response, inhibitors of the pro-inflammatory NF-κB pathway, and direct free radical scavengers.
Introduction to the Compounds
This compound is an iridoid natural product isolated from the roots of Valeriana jatamansi. Emerging research on iridoids from this plant suggests a potential neuroprotective role, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of endogenous antioxidant responses.
Dimethyl Fumarate (DMF) is an oral therapeutic approved for the treatment of multiple sclerosis. Its primary neuroprotective mechanism involves the activation of the Nrf2 pathway, leading to the expression of a suite of antioxidant and cytoprotective genes.
Sulforaphane is a naturally occurring isothiocyanate found in cruciferous vegetables. It is a potent activator of the Nrf2 pathway and has been extensively studied for its neuroprotective effects in various models of neurodegenerative disease.
BAY 11-7082 is a well-characterized experimental compound that acts as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By blocking pro-inflammatory gene transcription, it exhibits neuroprotective effects in models of neuroinflammation.
Edaravone is a potent free radical scavenger used clinically in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. Its mechanism of action is primarily centered on the direct neutralization of reactive oxygen species (ROS), thereby reducing oxidative damage to neurons.
Comparative Analysis of Neuroprotective Mechanisms
The following table summarizes the key mechanistic features of this compound and the selected known neuroprotective agents.
| Feature | This compound (inferred) | Dimethyl Fumarate | Sulforaphane | BAY 11-7082 | Edaravone |
| Primary Mechanism | Nrf2/HO-1 Pathway Activation | Nrf2/HO-1 Pathway Activation | Nrf2/HO-1 Pathway Activation | NF-κB Pathway Inhibition | Free Radical Scavenging |
| Key Molecular Target | Keap1 | Keap1 | Keap1 | IKKβ | Reactive Oxygen Species (ROS) |
| Downstream Effects | Upregulation of antioxidant enzymes (e.g., HO-1, NQO1) | Upregulation of antioxidant enzymes (e.g., HO-1, NQO1) | Upregulation of antioxidant enzymes (e.g., HO-1, NQO1) | Inhibition of pro-inflammatory cytokine and chemokine production | Reduction of lipid peroxidation and oxidative damage to proteins and DNA |
| Cellular Outcome | Protection against oxidative stress-induced cell death | Protection against oxidative stress and inflammation | Protection against oxidative stress and inflammation | Attenuation of neuroinflammation and apoptosis | Preservation of neuronal integrity and function |
Quantitative Comparison of Neuroprotective Efficacy
The following table presents quantitative data from various in vitro studies, providing a comparative view of the potency and efficacy of the selected neuroprotective agents. Data for this compound is not available and is presented as "Not Available" (N/A).
| Agent | Assay | Cell Type | Challenge | Concentration | Result | Citation |
| Dimethyl Fumarate | Nrf2 Nuclear Translocation | SH-SY5Y cells | - | 10-50 µM | Concentration-dependent increase in nuclear Nrf2 | [1][2] |
| Dimethyl Fumarate | HO-1 Protein Expression | Human Retinal Endothelial Cells | - | 10-50 µM | Concentration-dependent increase in HO-1 | [1] |
| Sulforaphane | HO-1 Protein Expression | Mixed Cortical Cultures | - | 0.3-3.0 µM | Dose-dependent increase in HO-1 protein | [3] |
| Sulforaphane | Cell Viability (MTT) | SH-SY5Y cells | 6-OHDA | 5 µM | Significant protection against 6-OHDA toxicity | N/A |
| BAY 11-7082 | IκBα Phosphorylation | Tumor cells | TNFα | 10 µM | IC50 of 10 µM | [4][5] |
| BAY 11-7082 | Neuroprotection | Hippocampal Slices | NMDA | 20 µM | 40% neuroprotection | [4] |
| BAY 11-7082 | Neuroprotection | Hippocampal Slices | NMDA | 100 µM | 70% neuroprotection | [4] |
| Edaravone | Lipid Peroxidation | Rat brain homogenate | - | 15.3 µM | IC50 of 15.3 µM | [6] |
| Edaravone | Free Radical Scavenging (DPPH) | Cell-free | - | - | Potent scavenging activity | [7] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by each neuroprotective agent.
References
- 1. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleck.co.jp [selleck.co.jp]
- 5. BAY 11-7082 [sigmaaldrich.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis, Characterization and Assessment of Antioxidant and Melanogenic Inhibitory Properties of Edaravone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of "1-O-Methyljatamanin D" Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of iridoids and other compounds isolated from Valeriana jatamansi and related species, with a focus on neuroprotective and anti-inflammatory activities. Due to the limited publicly available data on the specific biological effects of "1-O-Methyljatamanin D," this guide leverages data from closely related compounds to provide a framework for evaluating its potential specificity and mechanisms of action.
Executive Summary
"this compound" is an iridoid compound that has been isolated from the herb Valeriana jatamansi. While specific experimental data on its biological activity is scarce in peer-reviewed literature, the broader family of iridoids and other phytochemicals from Valeriana and Nardostachys species have demonstrated significant neuroprotective and anti-inflammatory properties. This guide synthesizes the available data on these related compounds to infer the potential activities of "this compound" and to provide protocols for its future evaluation.
Comparative Biological Activity of Related Compounds
The following tables summarize the biological activities of compounds structurally or taxonomically related to "this compound." This data can serve as a benchmark for assessing the potency and specificity of "this compound" in future studies.
Neuroprotective Effects
| Compound/Extract | Assay System | Measured Effect | Potency (IC₅₀/EC₅₀) | Source |
| Jatamansinol | Aβ42-induced neurotoxicity in a Drosophila AD model | Extended lifespan, improved locomotor activity, enhanced learning and memory, reduced Aβ42 protein levels | Not specified | [1] |
| Jatamansinol (Computational) | Molecular docking with AD targets | Inhibition of butyrylcholinesterase (BuChE), glycogen (B147801) synthase kinase 3β (GSK3β), and kelch-like ECH-associating protein 1 (Keap1) | Not applicable | [2][3] |
| Iridoid-rich fraction from Valeriana jatamansi | Spinal cord injury in rats | Promoted axonal regeneration and motor functional recovery | Optimal dose: 10 mg/kg | |
| Jatamandoid A and analogues (Compounds 1, 2, 5) from Valeriana jatamansi | MPP+-induced neuronal death in SH-SY5Y cells | Moderate neuroprotective effects | Not specified |
Anti-inflammatory Effects
| Compound/Extract | Assay System | Measured Effect | Potency (IC₅₀) | Source |
| Methanolic Extract of Nardostachys jatamansi | Carrageenan-induced paw edema in rats | Reduction in paw volume | 29.06% (150 mg/kg), 55.81% (300 mg/kg) | [4] |
| Methanolic Extract of Nardostachys jatamansi | Histamine-induced paw edema in rats | Reduction in paw volume | 25.0% (150 mg/kg), 39.28% (300 mg/kg) | [4] |
| Methanolic Extract of Nardostachys jatamansi | Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages | Inhibition of NO production | Not specified | [5] |
| Essential Oil of Valeriana jatamansi | Xylene-induced ear edema in mice | Suppression of inflammation | Significant activity | [6] |
| Iridoids from Valeriana jatamansi | Inhibition of NO production | Potent inhibition | Valejatadoids D-G, jatamanin U, jatamanin O, etc. showed IC₅₀ values more potent than the positive control. Valeriandoid F (IC₅₀ = 0.88 µM) and jatamanvaltrate K (IC₅₀ = 0.62 µM) were most significant. | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of "this compound" and comparison with existing data.
Neuroprotective Activity Assay: MPP⁺-Induced Cytotoxicity in SH-SY5Y Cells
This assay is a widely used in vitro model to screen for compounds that may protect against the neuronal damage seen in Parkinson's disease.
1. Cell Culture and Treatment:
-
Human neuroblastoma SH-SY5Y cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to attach for 24 hours.[7]
-
Cells are pre-treated with various concentrations of the test compound (e.g., "this compound") for a specified period (e.g., 5 hours).[7]
-
Following pre-treatment, the neurotoxin 1-methyl-4-phenylpyridinium (MPP⁺) is added to the wells at a final concentration of 1 mM to induce cytotoxicity.[7][8]
2. Assessment of Cell Viability (MTT Assay):
-
After 24 hours of incubation with MPP⁺, the medium is removed.[7]
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[9]
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 450 nm using a microplate reader.[7]
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Anti-inflammatory Activity Assay: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is a standard method to evaluate the potential of a compound to inhibit the inflammatory response in macrophages.
1. Cell Culture and Treatment:
-
Murine macrophage RAW 264.7 cells are cultured in DMEM with 10% fetal bovine serum.
-
Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/mL.[10]
-
Cells are pre-treated with the test compound for a specified time (e.g., 4 hours).[11]
-
Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.[10][12]
2. Measurement of Nitric Oxide Production (Griess Assay):
-
After 24 hours of incubation with LPS, the cell culture supernatant is collected.[11][12]
-
50 µL of the supernatant is mixed with 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 2.5% phosphoric acid) and 50 µL of Griess Reagent II (0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[10][12]
-
The mixture is incubated at room temperature for 10 minutes.[10]
-
The absorbance is measured at 540 nm.[10]
-
The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by "this compound" and a general workflow for its biological evaluation.
References
- 1. Jatamansinol from Nardostachys jatamansi (D.Don) DC. Protects Aβ42-Induced Neurotoxicity in Alzheimer's Disease Drosophila Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatamansinol from Nardostachys jatamansi: a multi-targeted neuroprotective agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Nardostachys jatamansi DC. on Apoptosis, Inflammation and Oxidative Stress Induced by Doxorubicin in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. e-century.us [e-century.us]
- 8. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]
No Published Bioactivity Studies Found for 1-O-Methyljatamanin D to Date
Despite a comprehensive search for published literature, no specific bioactivity studies for the natural compound 1-O-Methyljatamanin D were identified. This precludes the creation of a comparison guide on the independent replication of its bioactivity, as there are no initial findings to replicate or compare.
This compound is a known iridoid compound that can be isolated from the plant Valeriana jatamansi. It is listed in the catalogs of several chemical suppliers and is included in natural product screening libraries. However, its biological activity remains uncharacterized in publicly accessible scientific literature.
Searches for potential antimicrobial, cytotoxic, neuroprotective, or anti-inflammatory activities of this compound did not yield any specific experimental data, protocols, or quantitative metrics such as IC50 or EC50 values. While other compounds isolated from Valeriana jatamansi have demonstrated various biological effects, including inhibition of nitric oxide production, anticancer properties, and neuroprotective activities, no such studies have been published for this compound itself.
Consequently, the core requirements of the user request—to provide a comparison guide with data tables, experimental protocols, and visualizations of signaling pathways and workflows related to the independent replication of this compound's bioactivity—cannot be fulfilled at this time due to the absence of foundational research on its biological effects.
Researchers, scientists, and drug development professionals interested in the potential bioactivity of this compound would need to conduct initial exploratory studies to determine its biological profile. Such research would be the first step before any independent replication or comparison could be undertaken.
A Comparative Analysis of Synthetic vs. Natural 1-O-Methyljatamanin D in Biological Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of synthetic and natural compounds is a critical aspect of preclinical research. This guide aims to provide a comprehensive comparison of the biological activities of natural and synthetically produced 1-O-Methyljatamanin D. However, a thorough review of the current scientific literature reveals a significant gap in the data required for a direct comparison.
This compound is a known iridoid, a class of secondary metabolites found in a wide variety of plants. It has been identified as a natural product isolated from the herbs of Valeriana jatamansi. While compounds from Valeriana jatamansi have been reported to exhibit various biological activities, including cytotoxic, neuroprotective, and anti-inflammatory effects, specific data on the biological assays of this compound are not available in the public domain.
Furthermore, a detailed protocol for the total synthesis of this compound has not been published in peer-reviewed literature. The absence of a synthetic route precludes the production of a synthetic version of the compound for comparative analysis against its natural counterpart.
This lack of available data prevents a quantitative comparison of the biological activities of synthetic versus natural this compound. To facilitate future research in this area, this guide will outline the general experimental protocols for assays that would be relevant for such a comparison, should both forms of the compound become available.
Future Directions: A Roadmap for Comparative Analysis
Once a synthetic route for this compound is established, a head-to-head comparison with the natural isolate will be crucial to validate its biological equivalence and explore its therapeutic potential. The following sections detail the experimental methodologies that would be essential for this comparative analysis.
Data Presentation: A Framework for Comparison
Should the data become available, it would be summarized in the following tables for a clear and concise comparison of the biological activities of natural and synthetic this compound.
Table 1: Comparative Cytotoxic Activity of this compound
| Cell Line | Assay Type | Metric | Natural this compound | Synthetic this compound |
| e.g., A549 (Lung Carcinoma) | MTT Assay | IC₅₀ (µM) | Data Not Available | Data Not Available |
| e.g., HeLa (Cervical Cancer) | LDH Assay | % Cytotoxicity | Data Not Available | Data Not Available |
| e.g., SH-SY5Y (Neuroblastoma) | AlamarBlue Assay | EC₅₀ (µM) | Data Not Available | Data Not Available |
Table 2: Comparative Neuroprotective Activity of this compound
| Neurological Disorder Model | Assay Type | Metric | Natural this compound | Synthetic this compound |
| e.g., Oxidative Stress Model (H₂O₂) | Cell Viability | % Protection | Data Not Available | Data Not Available |
| e.g., Glutamate Excitotoxicity | Neuronal Survival | % Increase | Data Not Available | Data Not Available |
| e.g., Amyloid-beta Toxicity | Apoptosis Assay | % Reduction | Data Not Available | Data Not Available |
Table 3: Comparative Anti-inflammatory Activity of this compound
| Inflammatory Model | Assay Type | Metric | Natural this compound | Synthetic this compound |
| e.g., LPS-stimulated Macrophages | Nitric Oxide Assay | IC₅₀ (µM) | Data Not Available | Data Not Available |
| e.g., Carrageenan-induced Paw Edema | Edema Inhibition | % Inhibition | Data Not Available | Data Not Available |
| e.g., Cytokine Release Assay | ELISA | pg/mL | Data Not Available | Data Not Available |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited in the comparative guide.
Cytotoxicity Assays
1. MTT Assay for Cell Viability
-
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to form a purple formazan (B1609692) product.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of natural and synthetic this compound and incubate for 24, 48, or 72 hours. Include untreated and vehicle controls.
-
MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Neuroprotective Assays
1. Oxidative Stress Protection Assay
-
Principle: This assay evaluates the ability of a compound to protect neuronal cells from damage induced by oxidative stress (e.g., hydrogen peroxide, H₂O₂).
-
Protocol:
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of natural and synthetic this compound for a specified period (e.g., 2 hours).
-
Induction of Oxidative Stress: Expose the cells to a toxic concentration of H₂O₂ for 24 hours.
-
Viability Assessment: Measure cell viability using the MTT assay as described above.
-
Data Analysis: Calculate the percentage of neuroprotection relative to the H₂O₂-treated control.
-
Anti-inflammatory Assays
1. Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
-
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound Treatment: Treat the cells with different concentrations of natural and synthetic this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.
-
Mandatory Visualizations
To aid in the conceptualization of the necessary research, the following diagrams illustrate a potential experimental workflow and a relevant signaling pathway.
Caption: Proposed experimental workflow for comparing natural and synthetic this compound.
Caption: Potential anti-inflammatory mechanism of this compound via NF-κB pathway.
While a direct comparison between synthetic and natural this compound is not currently possible due to a lack of published data, this guide provides a framework for future research. The outlined experimental protocols and data presentation formats are intended to serve as a resource for researchers aiming to investigate the biological activities of this natural product. The scientific community eagerly awaits studies that will elucidate the synthesis and bioactivity of this compound, which will be instrumental in unlocking its full therapeutic potential.
A Head-to-Head Comparison of Anti-Inflammatory Iridoids: Featuring Analogs of 1-O-Methyljatamanin D
For Researchers, Scientists, and Drug Development Professionals
Iridoids are a class of monoterpenoids that have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory effects.[1] Many iridoids exert their action by modulating key signaling pathways implicated in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide presents a quantitative comparison of the in vitro anti-inflammatory activity of several iridoids, details the experimental protocols used to generate this data, and visualizes the key signaling pathways involved.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory efficacy of iridoids is commonly assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages. The half-maximal inhibitory concentration (IC50) is a standard measure of potency, with lower values indicating greater efficacy.
| Iridoid | Plant Source | Assay | Cell Line | IC50 (µM) |
| Jatadomin A | Valeriana jatamansi | NO Inhibition | BV-2 | 24.4 |
| Jatadomin B | Valeriana jatamansi | NO Inhibition | BV-2 | 9.2 |
| Jatadomin C | Valeriana jatamansi | NO Inhibition | BV-2 | 21.2 |
| Jatadomin D | Valeriana jatamansi | NO Inhibition | BV-2 | 25.9 |
| Jatadomin E | Valeriana jatamansi | NO Inhibition | BV-2 | 30.6 |
| Known Analogue 6 | Valeriana jatamansi | NO Inhibition | BV-2 | 0.4 |
| Aucubin | Aucuba japonica | TNF-α Inhibition | RBL-2H3 | 0.29 (0.101 µg/mL) |
| IL-6 Inhibition | RBL-2H3 | 0.55 (0.19 µg/mL) | ||
| Geniposide | Gardenia jasminoides | TNF-α Inhibition | In vivo (rats) | ~3500 (1.36 g/kg) |
| IL-1β Inhibition | In vivo (rats) | ~2600 (1.02 g/kg) | ||
| IL-6 Inhibition | In vivo (rats) | ~3150 (1.23 g/kg) | ||
| Harpagoside | Harpagophytum procumbens | NF-κB Inhibition | RAW 264.7 | 96.4 |
| Patridoid II | Patrinia saniculaefolia | NO Inhibition | RAW 264.7 | 14.1 |
| TNF-α Inhibition | RAW 264.7 | 17.6 | ||
| Catalposide | Catalpa ovata | TNF-α Inhibition | RAW 264.7 | Not specified |
| IL-1β Inhibition | RAW 264.7 | Not specified | ||
| IL-6 Inhibition | RAW 264.7 | Not specified |
Key Anti-Inflammatory Signaling Pathways
The anti-inflammatory effects of many iridoids are attributed to their ability to interfere with pro-inflammatory signaling cascades. The NF-κB and MAPK pathways are central to the production of inflammatory mediators.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines and enzymes.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The main MAPK subfamilies are ERK, JNK, and p38. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which, in turn, promote the expression of pro-inflammatory genes.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Murine macrophage cell lines, such as RAW 264.7 or BV-2 microglial cells, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of the test iridoids for a specified period (e.g., 1-2 hours).
-
Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control group (LPS with solvent) are included.
-
Quantification of Nitrite: After an incubation period (e.g., 24 hours), the concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value is then determined from the dose-response curve.
Inhibition of TNF-α Production in LPS-Stimulated Macrophages
This assay measures the inhibitory effect of a compound on the secretion of the pro-inflammatory cytokine TNF-α from LPS-stimulated macrophages.
-
Cell Culture and Treatment: Similar to the NO inhibition assay, macrophage cells (e.g., RAW 264.7) are cultured, seeded in 96-well plates, and pre-treated with varying concentrations of the test iridoids.
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Supernatant Collection: After a suitable incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.
-
Quantification of TNF-α: The concentration of TNF-α in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of TNF-α inhibition is calculated by comparing the concentrations in the treated groups to the LPS-stimulated vehicle control group. The IC50 value is determined from the resulting dose-response curve.
Experimental Workflow Visualization
The general workflow for in vitro screening of anti-inflammatory compounds is depicted below.
Conclusion
The presented data highlights the significant anti-inflammatory potential of iridoids isolated from Valeriana jatamansi and other medicinal plants. While direct experimental evidence for 1-O-Methyljatamanin D is currently lacking, the potent activity of its analogs suggests that it may also possess valuable anti-inflammatory properties. The provided comparative data, mechanistic insights, and detailed protocols offer a valuable resource for researchers dedicated to the discovery and development of novel, plant-derived anti-inflammatory agents. Further investigation into the specific activities and mechanisms of this compound is warranted to fully elucidate its therapeutic potential.
References
Safety Operating Guide
Proper Disposal of 1-O-Methyljatamanin D: A Guide for Laboratory Professionals
For immediate reference, 1-O-Methyljatamanin D should be disposed of by transferring the contents and container to an approved waste disposal plant.[1] This procedure ensures compliance with safety regulations and minimizes environmental impact. Researchers, scientists, and drug development professionals must adhere to strict protocols when handling and disposing of this compound due to its potential hazards.
Safety and Hazard Information
According to the Safety Data Sheet (SDS), this compound is classified with the following hazards[1]:
-
Flammable Liquid: Category 4
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed)
-
Acute Toxicity (Dermal): Category 3 (Toxic in contact with skin)
-
Skin Corrosion: Sub-category 1B (Causes severe skin burns)
-
Serious Eye Damage: Category 1 (Causes serious eye damage)
-
Reproductive Toxicity: Category 2 (Suspected of damaging fertility or the unborn child)
Given these classifications, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1]
Quantitative Hazard Data Summary
| Hazard Classification | GHS Category | Hazard Statement |
| Flammable liquids | Category 4 | H227: Combustible liquid |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Skin corrosion | Sub-category 1B | H314: Causes severe skin burns and eye damage |
| Serious eye damage | Category 1 | H314: Causes severe skin burns and eye damage |
| Reproductive toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |
This data is based on the GHS classification provided in the Safety Data Sheet.[1]
Experimental Protocols: Disposal Procedure
The mandated disposal route for this compound is through an approved waste disposal plant.[1] The following step-by-step protocol should be followed:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves, empty containers) in a designated, compatible, and properly sealed hazardous waste container.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Waste Pickup and Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide the EHS or contractor with a copy of the Safety Data Sheet for this compound.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Figure 1. Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-O-Methyljatamanin D
Researchers and drug development professionals require immediate and precise safety protocols when handling chemical compounds. This guide provides essential, actionable information for the safe handling and disposal of 1-O-Methyljatamanin D, ensuring the well-being of laboratory personnel and adherence to safety standards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data, the following personal protective equipment is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses with Side Shields | Must meet EN166 (EU) or NIOSH (US) standards. |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Chemical-resistant Gloves | Compatible with the solvent used. Inspect before use. |
| Skin and Body Protection | Protective Clothing | Long-sleeved lab coat. |
| Apron | Chemical-resistant apron for handling larger quantities. | |
| Respiratory Protection | Respirator | Required if ventilation is inadequate. Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from receiving the compound to its use in experimental procedures.
Experimental Protocols:
-
Weighing: Always weigh the solid compound within a chemical fume hood or other ventilated enclosure to prevent inhalation of dust particles. Use a dedicated set of weighing tools (spatula, weighing paper) that can be decontaminated or disposed of as hazardous waste.
-
Solution Preparation: When dissolving the compound, add the solvent to the pre-weighed solid slowly to avoid splashing. Ensure the chosen solvent is compatible with the compound and the experimental procedure.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
After Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention.[2]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][3]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[4][5] |
| Contaminated PPE | Gloves, lab coats, and other disposable PPE should be collected in a designated, sealed hazardous waste container. |
| Contaminated Labware | Reusable labware should be decontaminated with an appropriate solvent. Disposable labware should be disposed of as hazardous waste. |
| Empty Containers | Empty containers may still contain residue and should be treated as hazardous waste.[5] |
All waste must be collected in properly labeled, sealed containers.[4] Follow your institution's specific guidelines for hazardous waste pickup and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
